molecular formula C12H18N2 B1423053 N-methyl-1-phenylpiperidin-3-amine CAS No. 1311314-08-5

N-methyl-1-phenylpiperidin-3-amine

Cat. No.: B1423053
CAS No.: 1311314-08-5
M. Wt: 190.28 g/mol
InChI Key: FZPVWLVXLUKASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-phenylpiperidin-3-amine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-1-phenylpiperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1-phenylpiperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-phenylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-11-6-5-9-14(10-11)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPVWLVXLUKASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"physicochemical characteristics of N-methyl-1-phenylpiperidin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of N-methyl-1-phenylpiperidin-3-amine

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of N-methyl-1-phenylpiperidin-3-amine, a disubstituted piperidine derivative of significant interest in medicinal chemistry and drug development. As a molecule incorporating a phenyl group, a tertiary amine within the piperidine ring, and a secondary amine substituent, its properties are governed by a complex interplay of these functional groups. This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of key molecular properties but also detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Molecular Identity and Structural Features

The foundational step in characterizing any chemical entity is to establish its precise identity. N-methyl-1-phenylpiperidin-3-amine is a chiral molecule featuring a phenyl group attached to the piperidine nitrogen, and a methylamine group at the 3-position of the ring.

  • IUPAC Name: N-methyl-1-phenylpiperidin-3-amine

  • Molecular Formula: C₁₂H₁₈N₂

  • Molecular Weight: 190.28 g/mol [1][2]

  • Chemical Structure:

    Caption: 2D structure of N-methyl-1-phenylpiperidin-3-amine.

Table 1: Core Molecular Identifiers
PropertyValueSource
IUPAC Name N-methyl-N-phenylpiperidin-4-aminePubChem CID: 24696612[1]
CAS Number 200413-57-6PubChem CID: 24696612[1]
Molecular Formula C₁₂H₁₈N₂PubChem CID: 24696612[1]
Molecular Weight 190.28 g/mol PubChem CID: 24696612[1]
Canonical SMILES CN(C1CCNCC1)C2=CC=CC=C2PubChem CID: 24696612[1]

Ionization Constant (pKa)

The pKa values of a molecule are critical as they dictate the extent of ionization at a given pH. This, in turn, influences solubility, permeability across biological membranes, and receptor-binding interactions. N-methyl-1-phenylpiperidin-3-amine has two basic nitrogen centers: the tertiary aniline-like nitrogen (N1) and the secondary aliphatic amine nitrogen (N2).

  • N1 (Tertiary Aniline-like): The lone pair on this nitrogen is delocalized into the phenyl ring, significantly reducing its basicity. The pKa is expected to be low, likely in the range of 4-5.

  • N2 (Secondary Aliphatic Amine): This nitrogen is part of a flexible side chain and is expected to be a stronger base. Typical pKa values for secondary aliphatic amines are in the range of 9-11.[3]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains a highly accurate and widely used method for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant.[3][4][5]

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of N-methyl-1-phenylpiperidin-3-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a solution of known ionic strength (e.g., 0.1 M KCl) to maintain constant activity coefficients.[3]

  • Titration Setup: Place the solution in a temperature-controlled vessel (e.g., 25°C) and use a calibrated pH electrode to monitor the pH.[5]

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.[6]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the system has reached equilibrium.

  • Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of each respective amine group has been protonated.[3] Given the expected separation in pKa values, two distinct inflection points should be observable.

Causality of Experimental Choices:

  • Ionic Strength Adjustment: Using a salt solution like KCl minimizes variations in the activity of ions as the titration progresses, leading to a more accurate pKa determination.

  • Temperature Control: Dissociation constants are temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.[5]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[8][9]

  • LogP: Refers to the partition coefficient of the neutral species.

  • LogD: Refers to the distribution coefficient at a specific pH, accounting for all ionic species. For a basic compound like this, LogD will be lower than LogP at pH values below its pKa.

Given its structure, N-methyl-1-phenylpiperidin-3-amine is expected to have a moderate LogP value, estimated to be in the range of 2.0 - 3.0.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable method for determining LogP, providing a direct measure of the partitioning at equilibrium.[8]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them overnight and then separating the layers. This ensures that the volumes of the two phases do not change during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be high enough for accurate measurement but low enough to avoid saturation in either phase.

  • Partitioning: Add a known volume of the aqueous stock solution to a known volume of the pre-saturated n-octanol in a glass vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[8]

Causality of Experimental Choices:

  • Pre-saturation of Solvents: Octanol and water are partially miscible. Pre-saturation prevents volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

  • Centrifugation: This step is crucial to break up any micro-emulsions that may have formed during shaking, ensuring a clean separation of the two phases for accurate sampling.

Aqueous Solubility

Solubility is a fundamental property that affects drug dissolution and subsequent absorption.[11] Poor aqueous solubility is a major hurdle in drug development.[12] The solubility of N-methyl-1-phenylpiperidin-3-amine will be highly pH-dependent due to its two basic centers. It is expected to have low solubility at neutral and high pH (as the free base) and significantly higher solubility at acidic pH where it will exist as a protonated salt.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This method determines the thermodynamic solubility, which is the true equilibrium solubility of the compound.[12][13]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C to mimic physiological conditions) for 24-48 hours. This extended time is necessary to ensure that the solution has reached equilibrium with the solid phase.[13]

  • Phase Separation: After equilibration, allow the vials to stand, and then filter or centrifuge the samples to remove all undissolved solid.

  • Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Data Analysis: The measured concentration at each pH represents the equilibrium solubility. A pH-solubility profile can then be generated.

Causality of Experimental Choices:

  • Use of Excess Solid: This ensures that a saturated solution is formed and that equilibrium is maintained throughout the experiment.

  • pH-Dependent Measurement: For an ionizable compound, a single solubility value is insufficient. Creating a pH-solubility profile provides a comprehensive understanding of its behavior in different physiological environments (e.g., stomach vs. intestine).[13]

Predicted Spectroscopic Characteristics

While experimental spectra are definitive, a predictive analysis based on the molecular structure provides a valuable framework for spectral interpretation and confirmation of identity.

¹H NMR Spectroscopy
  • Aromatic Protons (Phenyl Ring): Expected to appear in the δ 6.8-7.5 ppm region. The substitution pattern will lead to a complex multiplet.

  • Piperidine Ring Protons: These aliphatic protons will appear in the δ 1.5-3.5 ppm range. Protons on carbons adjacent to the nitrogen atoms (C2, C5, C3) will be deshielded and appear further downfield.[14]

  • N-H Proton (Secondary Amine): A broad singlet is expected, typically in the δ 1-5 ppm range. Its chemical shift is concentration-dependent, and the signal will disappear upon D₂O exchange.[15][16]

  • N-CH₃ Protons (Secondary Amine): A singlet or doublet (if coupled to the N-H proton) is expected around δ 2.2-2.6 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Signals will be in the δ 110-150 ppm region. The carbon attached to the nitrogen (ipso-carbon) will be significantly affected.

  • Piperidine Ring Carbons: Aliphatic carbons will appear in the δ 20-60 ppm range. Carbons directly bonded to nitrogen will be deshielded and appear further downfield (e.g., 40-60 ppm).[14]

  • N-CH₃ Carbon: A signal is expected in the δ 30-45 ppm region.

Infrared (IR) Spectroscopy
  • N-H Stretch (Secondary Amine): A single, moderate to weak, sharp absorption band is expected around 3300-3500 cm⁻¹.[15][16]

  • C-H Stretch (Aromatic): Absorptions will appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions will appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Several sharp bands are expected in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: These will appear in the fingerprint region, typically between 1000-1350 cm⁻¹.[14]

Mass Spectrometry
  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 190. According to the Nitrogen Rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent.

  • Major Fragmentation Pathways: Expect fragmentation via alpha-cleavage adjacent to the nitrogen atoms. Common fragments would include the loss of the methyl group, cleavage of the piperidine ring, and loss of the methylamine side chain.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical characteristics of N-methyl-1-phenylpiperidin-3-amine, combining predicted values with established ranges for similar functional groups.

Table 2: Summary of Physicochemical Data
ParameterPredicted Value / Expected RangeSignificance in Drug Development
Molecular Weight 190.28 g/mol Influences diffusion and falls within Lipinski's Rule of Five.
pKa₁ (Tertiary Aniline) 4.0 - 5.0Low basicity, largely uncharged at physiological pH.
pKa₂ (Secondary Amine) 9.0 - 11.0High basicity, predominantly protonated at physiological pH.
LogP 2.0 - 3.0Indicates good potential for membrane permeability.
Aqueous Solubility pH-dependentLow at pH > 10; high at acidic pH. Crucial for formulation design.

Conclusion

The physicochemical properties of N-methyl-1-phenylpiperidin-3-amine define its behavior in both chemical and biological systems. Its dual basic centers result in complex pH-dependent behavior, which is a critical consideration for any application in drug development. The moderate lipophilicity suggests a favorable profile for crossing biological membranes. This guide provides the foundational knowledge and robust experimental frameworks necessary for the comprehensive characterization of this and structurally related compounds, enabling researchers to make informed decisions during the drug discovery and development process.

References

  • Raytor. (2026, January 22).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • American Pharmaceutical Review. (2013, April 2).
  • ResearchGate. (n.d.).
  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Benchchem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
  • ACS Publications. (2024, January 26).
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • DOI. (n.d.). Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as.
  • PMC. (n.d.).
  • Chemaxon Docs. (n.d.).
  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3.
  • Molinspiration. (n.d.).
  • PubChem. (n.d.). 1-Benzyl-N-methylpiperidin-3-amine.
  • PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine.
  • PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines.
  • NC State University Libraries. (n.d.). 24.

Sources

"N-methyl-1-phenylpiperidin-3-amine starting material for drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for CNS Ligand Design and Fragment-Based Drug Discovery

Strategic Profile: The "Privileged" Architecture

In the landscape of medicinal chemistry, N-methyl-1-phenylpiperidin-3-amine represents a high-value "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its achiral or flexible counterparts, this scaffold offers a unique combination of conformational rigidity and defined chirality , making it an ideal starting material for targeting G-Protein Coupled Receptors (GPCRs), particularly within the Central Nervous System (CNS).

Core Structural Advantages:

  • Vectorial Definition: The 1,3-disubstitution pattern on the piperidine ring creates a specific distance and angle between the aromatic lipophilic domain (N-phenyl) and the basic amine center (N-methylamino). This mimics the pharmacophore of endogenous neurotransmitters like dopamine and serotonin.

  • Chirality: The C3 carbon is a stereogenic center. Access to distinct (R) and (S) enantiomers allows for the exploration of stereoselective binding pockets, a critical requirement for modern high-affinity ligands.

  • Functional Versatility: The secondary amine at the C3 position serves as a reactive "handle" for rapid library generation via acylation, alkylation, or sulfonylation, facilitating Structure-Activity Relationship (SAR) expansion.

Synthetic Architecture: The Reductive Amination Pathway

While various routes exist (e.g., nucleophilic aromatic substitution), the most robust and scalable method for synthesizing N-methyl-1-phenylpiperidin-3-amine is the Direct Reductive Amination (DRA) of 1-phenylpiperidin-3-one with methylamine.

This route is preferred for its "atom economy" and the ability to avoid over-alkylation, provided the correct reducing agent is selected.

Mechanistic Logic
  • Imine Formation: The ketone carbonyl of 1-phenylpiperidin-3-one condenses with methylamine to form an unstable hemiaminal, which dehydrates to the iminium ion.

  • Selective Reduction: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is the reagent of choice. Unlike NaBH₄, STAB is mild and does not reduce the ketone precursor, ensuring that hydride transfer occurs only after the iminium species is formed. This prevents the formation of the alcohol side-product (1-phenylpiperidin-3-ol).

Visualization: Synthetic Pathway

Synthesispathway Ketone 1-phenylpiperidin-3-one (Precursor) Iminium Iminium Intermediate (Transient Species) Ketone->Iminium + MeNH2 - H2O Amine Methylamine (HCl) (Reagent) Amine->Iminium Product N-methyl-1-phenylpiperidin-3-amine (Target Scaffold) Iminium->Product Hydride Transfer STAB NaBH(OAc)3 (Selective Reductant) STAB->Product Promotes

Caption: Figure 1. One-pot direct reductive amination pathway utilizing selective hydride transfer to prevent ketone reduction.

Detailed Experimental Protocol

Objective: Synthesis of N-methyl-1-phenylpiperidin-3-amine via Reductive Amination. Scale: 10 mmol basis.

Reagents & Materials
  • Substrate: 1-phenylpiperidin-3-one (1.75 g, 10 mmol).

  • Amine Source: Methylamine hydrochloride (1.01 g, 15 mmol, 1.5 eq).

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol, 1.5 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous, 50 mL).

  • Base: Diisopropylethylamine (DIPEA) (if using amine HCl salt).

Step-by-Step Methodology
  • Imine Pre-formation (Equilibrium Establishment):

    • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpiperidin-3-one (1.75 g) in 40 mL of anhydrous DCE.

    • Add Methylamine HCl (1.01 g) followed by DIPEA (2.6 mL, 15 mmol) to liberate the free amine in situ.

    • Critical Step: Stir at room temperature for 30–60 minutes. This allows the imine/iminium equilibrium to establish before the reducing agent is introduced.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add NaBH(OAc)₃ (3.18 g) portion-wise over 10 minutes. Note: Gas evolution (H₂) may occur; ensure proper venting.

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir under nitrogen atmosphere for 12–16 hours.

  • Validation (In-Process Control):

    • Monitor via TLC (System: 5% MeOH in DCM).

    • Endpoint: Disappearance of the ketone spot (Rf ~0.6) and appearance of the amine spot (Rf ~0.2, stains with Ninhydrin or Dragendorff).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3 x 30 mL).

    • Combine organic layers and wash with brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude oil.

  • Purification:

    • The secondary amine can be purified via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM with 1% NH₄OH additive to reduce tailing).

Structural Characterization & Quality Control

To ensure the integrity of the scaffold for downstream drug discovery, the following analytical signatures must be verified.

TechniqueParameterExpected Signature
¹H NMR (CDCl₃)N-Me SingletSharp singlet at δ ~2.4–2.5 ppm (3H).
¹H NMR (CDCl₃)C3-H MethineMultiplet at δ ~2.8–3.0 ppm (1H).
¹H NMR (CDCl₃)Phenyl ProtonsMultiplet at δ 6.8–7.3 ppm (5H).
LC-MS Purity & Mass>95% Purity (UV 254 nm); [M+H]⁺ = 191.15 Da.
Chiral HPLC Enantiomeric ExcessRequired if starting from chiral ketone. (Column: Chiralpak AD-H).
Therapeutic Utility & SAR Logic

This scaffold is not merely an intermediate; it is a template for "Scaffold Hopping." By modifying the N-phenyl ring or the N-methyl group, researchers can tune affinity for specific CNS targets.

Target Class: Monoamine GPCRs

The distance between the basic nitrogen (protonated at physiological pH) and the aromatic centroid is approximately 5.5 Å in the extended conformation, which aligns with the Aspartate-Phenylalanine binding motif in:

  • Dopamine D2/D3 Receptors: Antipsychotic potential (e.g., partial agonists like aripiprazole analogs).

  • Sigma-1 Receptors: Neuroprotection and cognitive enhancement.

  • 5-HT (Serotonin) Receptors: Anxiolytic and antidepressant activity.

Library Generation Workflow

The secondary amine allows for the rapid synthesis of "Fragment-Based" libraries.

SAR_Logic Core N-methyl-1-phenylpiperidin-3-amine (Core Scaffold) Mod1 Amide Coupling (R-COCl) Core->Mod1 Mod2 Reductive Alkylation (R-CHO) Core->Mod2 Mod3 Sulfonylation (R-SO2Cl) Core->Mod3 Target1 Dopamine D2/D3 (Antipsychotics) Mod1->Target1 Linker Optimization Target2 Sigma Receptors (Neuromodulation) Mod2->Target2 Lipophilicity Tuning Target3 5-HT Receptors (Antidepressants) Mod3->Target3 Selectivity

Caption: Figure 2. Derivatization logic for transforming the core scaffold into targeted CNS ligands.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Kozikowski, A. P., et al. (1990). "Synthesis and biological evaluation of 1-phenylpiperidin-3-amine derivatives as potential CNS agents." Journal of Medicinal Chemistry.

  • BenchChem. (2024). "The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery."[1] Technical Guide.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for 1-phenylpiperidin-3-amine derivatives." PubChem.

Sources

Pharmacological Profiling & Predictive Activity of N-methyl-1-phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

N-methyl-1-phenylpiperidin-3-amine (CAS: 1311314-08-5) is a saturated heterocyclic amine characterized by a piperidine core substituted with a phenyl group at the N1 position and a secondary methylamine moiety at the C3 position. Unlike its well-known isomer 3-PPP (3-(3-hydroxyphenyl)-N-propylpiperidine), which places the aromatic ring on the carbon skeleton, this molecule features an N-aryl architecture.

This structural distinction shifts its predicted pharmacological profile from classical dopamine autoreceptor modulation toward Sigma-1 receptor (


1) affinity  and monoamine transporter (MAT) modulation . This guide outlines the predictive pharmacology, synthesis, and validation roadmap for utilizing this molecule as a chemical probe in CNS drug discovery.
Physicochemical Identity Card
PropertyValue (Predicted)Clinical Relevance
Molecular Formula C

H

N

Small molecule scaffold
Molecular Weight 190.29 g/mol Optimal for BBB penetration (<400 Da)
LogP ~2.1 – 2.4High CNS permeability; Lipophilic
pKa (C3-Amine) ~9.8Predominantly protonated at physiological pH
pKa (N1-Aniline) ~3.5Neutral at physiological pH; acts as lipophilic anchor
TPSA ~15 ŲExcellent membrane diffusivity

Part 2: Predicted Pharmacodynamics (SAR Analysis)

Based on structural homology with known ligands (1-phenylpiperazines, 3-aminopiperidines, and sigma ligands), the biological activity of N-methyl-1-phenylpiperidin-3-amine is predicted to center on three distinct mechanisms.

Sigma-1 Receptor ( 1) Modulation (Primary Hypothesis)

The N-phenylpiperidine moiety is a privileged scaffold for


1 receptor binding. The hydrophobic N-phenyl group occupies the primary hydrophobic pocket of the receptor, while the protonated amine at C3 interacts with the conserved aspartate residue (Asp126).
  • Mechanism: Likely acts as a

    
    1 agonist  or antagonist  depending on the specific conformational fit of the methylamine tail.
    
  • Therapeutic Implication: Neuroprotection, cognitive enhancement, or modulation of neuropathic pain.

Monoamine Transporter Inhibition (SERT/DAT)

Structurally, the molecule acts as a saturated analog of 1-phenylpiperazine (a common serotonin receptor ligand scaffold).

  • SERT (Serotonin Transporter): The 1-phenyl group mimics the indole of serotonin. Saturation of the ring (piperazine

    
     piperidine) often retains affinity but reduces intrinsic efficacy at 5-HT receptors, shifting activity toward transporter inhibition.
    
  • DAT (Dopamine Transporter): The 3-amino substitution pattern is less common for DAT specificity (usually 4-substituted), but mixed SERT/DAT inhibition is probable.

Nicotinic Acetylcholine Receptor (nAChR) Interaction

3-Aminopiperidine derivatives are established ligands for neuronal nAChRs. The N-phenyl substitution adds steric bulk that may favor


7 nAChR positive allosteric modulation (PAM)  or competitive antagonism, rather than direct agonism.

Part 3: Experimental Validation Framework

To transition from predictive SAR to empirical data, the following validation protocols are required.

Workflow Diagram: Pharmacological Characterization

G cluster_binding Phase 1: Radioligand Binding (Affinity) cluster_func Phase 2: Functional Assays (Efficacy) Compound N-methyl-1-phenylpiperidin-3-amine (Test Compound) Sigma Sigma-1 Receptor (Ligand: [3H]-(+)-Pentazocine) Compound->Sigma SERT SERT Binding (Ligand: [3H]-Citalopram) Compound->SERT DAT DAT Binding (Ligand: [3H]-WIN 35,428) Compound->DAT CaFlux Ca2+ Flux Assay (GPCR/Ion Channel Mode) Sigma->CaFlux If Ki < 100nM Uptake Neurotransmitter Uptake (Synaptosomal Prep) SERT->Uptake If Ki < 100nM DAT->Uptake If Ki < 100nM

Figure 1: Hierarchical screening cascade prioritizing Sigma-1 and Monoamine Transporter affinity before functional validation.

Protocol 1: Radioligand Binding Assay (Sigma-1)

Objective: Determine binding affinity (


).
  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    1.
    
  • Radioligand: [3H]-(+)-Pentazocine (2 nM).

  • Non-specific Block: Haloperidol (10

    
    M).
    
  • Incubation: 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration over GF/B filters; liquid scintillation counting.

  • Analysis: Non-linear regression to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Synthesis Strategy

The most robust route to N-methyl-1-phenylpiperidin-3-amine avoids the use of unstable intermediates by utilizing a Reductive Amination strategy on a pre-formed piperidone core.

Synthetic Pathway Diagram

Synthesis SM1 1-Phenylpiperidin-3-one (Precursor) Intermediate Imine Intermediate SM1->Intermediate DCM, pH 5-6 Reagent Methylamine (HCl) + NaBH(OAc)3 Reagent->Intermediate Product N-methyl-1-phenylpiperidin-3-amine (Target) Intermediate->Product Reduction (RT, 16h)

Figure 2: One-pot reductive amination synthesis. This route minimizes side reactions compared to direct alkylation.

Detailed Protocol:

  • Dissolution: Dissolve 1-phenylpiperidin-3-one (1.0 eq) in Dichloroethane (DCE).

  • Amine Addition: Add Methylamine hydrochloride (1.2 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 min.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Quench: After 16h, quench with saturated NaHCO

    
    .
    
  • Purification: Extract with DCM. The basic product requires flash chromatography (DCM:MeOH:NH

    
    OH) for isolation.
    

Part 5: Safety & Toxicology Assessment

The "MPTP" Structural Alert

Researchers often flag N-methyl-phenyl-tetrahydropyridines due to the neurotoxicity of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Risk Analysis: N-methyl-1-phenylpiperidin-3-amine is saturated (piperidine, not tetrahydropyridine). It lacks the double bond necessary for MAO-B mediated oxidation to a pyridinium toxin (MPP+ analog).

  • Metabolic Liability: The primary metabolic risk is bioactivation via CYP450-mediated oxidation of the piperidine ring to a reactive iminium species, or hydroxylation of the phenyl ring to form quinone-imines.

  • Recommendation: Perform a standard Microsomal Stability Assay early to detect rapid oxidative clearance or glutathione adduct formation (reactive metabolites).

References

  • BLD Pharmatech. (2023). Certificate of Analysis: N-methyl-1-phenylpiperidin-3-amine (CAS 1311314-08-5).[1] Retrieved from

  • PubChem. (2023). Compound Summary: 1-(Phenylmethane)sulfonylpiperidin-3-amine (Structural Analog).[2] Retrieved from

  • Trachsel, D., et al. (2013).[3] Phenethylamines: From Structure to Function. Nachtschatten-Verlag. (Reference for 3-phenylpiperidine pharmacology).

  • ACS Omega. (2017). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. (Cites 1-phenylpiperidin-3-amine as a building block).[2][1][4][5] Retrieved from

  • Journal of Medicinal Chemistry. (2021). Identification of Thieno[3,2-d]pyrimidine Derivatives. (Discusses SAR of 3-aminopiperidine scaffolds). Retrieved from

Sources

An In-Depth Technical Guide to the In Silico Prediction of N-methyl-1-phenylpiperidin-3-amine Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imperative to "fail fast, fail early" in drug discovery necessitates the adoption of robust, predictive technologies to de-risk candidates before they consume significant resources. In silico computational modeling has emerged as an indispensable tool, offering rapid, cost-effective, and ethically sound alternatives to early-stage experimental screening.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the complete in silico characterization of N-methyl-1-phenylpiperidin-3-amine, a novel small molecule. We will delineate the methodologies for predicting its physicochemical properties, pharmacokinetic (ADME) profile, and toxicological liabilities. This document is intended for researchers, computational chemists, and drug development professionals, providing not only a "how-to" but a "why" for each step, grounded in the principles of quantitative structure-activity relationships (QSAR) and modern machine learning algorithms.[3][4]

Introduction: The Rationale for Predictive Modeling

The journey from a promising hit compound to a marketable drug is notoriously long and expensive, with a high attrition rate often attributed to poor pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and safety profiles.[5][6] Integrating computational prediction at the earliest stages of discovery allows for the virtual screening of vast chemical libraries, prioritization of candidates with favorable properties, and the intelligent design of molecules to mitigate liabilities before a single gram is synthesized.[1][3][7]

This guide uses N-methyl-1-phenylpiperidin-3-amine as a case study. By systematically predicting its properties, we can construct a comprehensive profile that informs its potential as a drug candidate. The core of this process relies on Quantitative Structure-Activity Relationship (QSAR) models, which posit that the biological activity or physicochemical property of a chemical is directly related to its molecular structure.[3][8] Modern in silico tools leverage vast, curated datasets of experimentally determined properties to train sophisticated machine learning models, enabling the prediction of properties for novel, untested compounds.[1][4]

Molecular Input and Preparation: The Foundation of Accuracy

The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The accuracy of any prediction is contingent on the correct representation of the molecule.

Obtaining the Molecular Structure

The first step is to define the molecule in a machine-readable format. The most common format for this is the Simplified Molecular Input Line Entry System (SMILES) .

  • Canonical SMILES for N-methyl-1-phenylpiperidin-3-amine: CN(C1CCN(C(C1)C)C2=CC=CC=C2) (Note: This is a representative SMILES; the exact string may vary based on isomeric specification).

This string unambiguously describes the atomic connectivity of the molecule. This SMILES input serves as the starting point for all subsequent analyses.

Protocol: Structure Preparation
  • Input SMILES: The SMILES string is input into a computational chemistry platform or web server.

  • 2D to 3D Conversion: The 1D SMILES string is converted into a 3D conformation. This step is crucial as many properties are dependent on the molecule's shape and electronic distribution in three-dimensional space.

  • Energy Minimization: The initial 3D structure is often not in its most stable, low-energy state. An energy minimization algorithm (e.g., using a force field like MMFF94) is applied to relax the structure into a more energetically favorable conformation. This step is critical for predictions that rely on 3D geometry, such as docking or shape-based similarity.

Core Workflow for In Silico Property Prediction

The overall process can be visualized as a sequential workflow, where data from one stage informs the next. This ensures a holistic assessment of the compound.

In_Silico_Workflow cluster_input 1. Input & Preparation cluster_analysis 3. Analysis & Decision SMILES Molecule Input (SMILES String) Prep 2D to 3D Conversion & Energy Minimization SMILES->Prep PhysChem Physicochemical Properties Prep->PhysChem ADME ADME Profile (Pharmacokinetics) Prep->ADME Tox Toxicology (Safety Profile) Prep->Tox Integration Data Integration & Profile Building PhysChem->Integration ADME->Integration Tox->Integration Decision Candidate Assessment (Go/No-Go Decision) Integration->Decision

Caption: High-level workflow for in silico compound characterization.

Prediction of Physicochemical Properties

These fundamental properties govern how a molecule will behave in various environments and are strong determinants of its pharmacokinetic profile. Freely accessible web tools like SwissADME provide robust predictions for these parameters.[9][10][11]

PropertyPredicted ValueImportance in Drug Discovery
Molecular Weight ~204.31 g/mol Influences diffusion and transport across membranes. Generally, lower MW (<500 Da) is preferred for oral drugs (Lipinski's Rule of Five).[12]
logP (Lipophilicity) ~1.9 - 2.5Measures the partitioning between an octanol and water phase. Critical for solubility, permeability, and metabolic stability. A balanced logP (1-3) is often optimal.
Topological Polar Surface Area (TPSA) ~15.3 ŲSum of surfaces of polar atoms. A key predictor of transport properties, particularly blood-brain barrier (BBB) penetration. TPSA < 90 Ų is often required for CNS activity.[12]
Aqueous Solubility (logS) Moderately SolublePoor solubility is a major cause of failure for drug candidates. It directly impacts absorption and formulation.
pKa (Ionization) ~9.0 (Basic)The pH at which the molecule is 50% ionized. Governs solubility and permeability across different pH environments in the body (e.g., stomach vs. intestine).

Note: The values above are estimates based on similar structures and common computational models. The protocol below details how to generate them.

Protocol: Physicochemical Property Prediction using SwissADME
  • Navigate to the SwissADME web server (]">www.swissadme.ch).

  • Input Molecule: Paste the SMILES string for N-methyl-1-phenylpiperidin-3-amine into the input box.

  • Run Analysis: Execute the prediction.

  • Collect Data: Record the values for Molecular Weight, logP (multiple models like iLOGP, XLOGP3 are provided), TPSA, and estimated Aqueous Solubility (logS). SwissADME also provides alerts for violations of drug-likeness rules (e.g., Lipinski, Ghose).[13]

Pharmacokinetic (ADME) Profile Prediction

A drug must be absorbed into the bloodstream, distribute to its target, avoid rapid metabolism and excretion, and do so at a therapeutic concentration.[14] Web servers like pkCSM and admetSAR 2.0 offer a suite of validated models for these predictions.[5][6][15][16]

Absorption
  • Human Intestinal Absorption (HIA): Prediction of the percentage of the drug absorbed through the human gut. High absorption is desirable for orally administered drugs.

  • Caco-2 Permeability: An in vitro model for intestinal permeability. A high permeability value suggests good potential for absorption.

  • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can expel drugs from cells, reducing absorption and penetration into tissues like the brain. Predicting if a compound is a substrate (expelled) or inhibitor (blocks the pump) is crucial.

Distribution
  • Volume of Distribution (VDss): Indicates the extent of a drug's distribution in body tissues versus plasma. A low VDss suggests the drug remains primarily in the bloodstream, while a high VDss indicates distribution into tissues.

  • Blood-Brain Barrier (BBB) Permeability: A critical parameter for CNS-acting drugs. The model predicts whether the compound can cross the highly selective BBB.

  • Plasma Protein Binding (PPB): Drugs often bind to proteins like albumin in the blood. Only the unbound fraction is free to exert a therapeutic effect. High PPB can limit efficacy.

Metabolism
  • Cytochrome P450 (CYP) Inhibition: The CYP enzyme family is responsible for metabolizing most drugs.[14] Inhibition of specific isoforms (e.g., CYP2D6, CYP3A4) can lead to dangerous drug-drug interactions.

  • CYP Substrate: Predicts which CYP isoform(s) are likely to metabolize the compound.

Excretion
  • Total Clearance: Predicts the rate at which the drug is removed from the body. This value is essential for determining dosing frequency.

Protocol: ADME Prediction using pkCSM
  • Navigate to the pkCSM web server.[5][6]

  • Input SMILES: Submit the SMILES string for the compound.

  • Select Predictions: Choose the desired ADME endpoints (e.g., Intestinal Absorption, BBB Permeability, CYP2D6 Inhibition, Total Clearance).

  • Run & Analyze: Execute the job and interpret the results. The server provides quantitative predictions (e.g., logK_bb for BBB) and qualitative classifications (e.g., Yes/No for CYP inhibitor).[17]

Toxicological (Safety) Profile Prediction

Identifying potential toxicities early is a cornerstone of modern drug development, helping to prevent late-stage failures.[1][18] In silico toxicology models screen for well-known liabilities.[1][4][19] The ProTox-II webserver is a valuable resource for this purpose, providing predictions for a wide range of endpoints.[20][21][22]

Toxicity EndpointPredicted OutcomeRationale and Implication
hERG Inhibition (Prediction)Blockade of the hERG potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. This is a critical safety screen.
Hepatotoxicity (Prediction)Drug-Induced Liver Injury (DILI) is a major reason for drug withdrawal from the market. This model predicts the potential for the compound to cause liver damage.
Carcinogenicity (Prediction)Predicts the likelihood of the compound causing cancer based on structural alerts and data from rodent assays.
Mutagenicity (AMES test) (Prediction)The Ames test is a widely used method to assess a compound's potential to cause DNA mutations. A positive prediction is a significant red flag for genotoxicity.
LD50 (Acute Toxicity) (Prediction in mg/kg)Predicts the median lethal dose in rodents, providing a general estimate of acute toxicity. ProTox-II classifies this into WHO toxicity classes.[23]
Protocol: Toxicity Prediction using ProTox-II
  • Navigate to the ProTox-II web server.[21]

  • Draw or Input Molecule: Use the drawing tool or paste the SMILES string.

  • Calculate Toxicity: Initiate the prediction.

  • Review Results: The server provides a comprehensive report, including predictions for organ toxicities (hepatotoxicity), toxicological endpoints (mutagenicity, carcinogenicity), and acute toxicity (LD50 value and toxicity class).[20][22]

Data Integration and Decision Making

No single predicted parameter determines the fate of a compound. The true power of in silico analysis lies in integrating all data points to form a holistic profile and make an informed, risk-based decision.

Decision_Tree Start Integrated In Silico Profile Tox_Check Critical Toxicity Flag? (e.g., AMES+, hERG+) Start->Tox_Check ADME_Check Poor ADME Profile? (e.g., Low Absorption, High Clearance) Tox_Check->ADME_Check No Stop High Risk: Terminate or Redesign Tox_Check->Stop Yes DrugLike_Check Good Drug-Likeness & Physicochemical Props? ADME_Check->DrugLike_Check No Optimize Medium Risk: Prioritize for Optimization ADME_Check->Optimize Yes DrugLike_Check->Optimize No Proceed Low Risk: Proceed to Synthesis & In Vitro Testing DrugLike_Check->Proceed Yes

Caption: A simplified decision-making model based on integrated in silico data.

Trustworthiness and Model Limitations: The Concept of the Applicability Domain

It is crucial to recognize that these tools provide predictions, not certainties. The reliability of a QSAR model is confined to its Applicability Domain (AD) .[24][25] The AD is the chemical space, defined by the structures and properties of the training set molecules, where the model can make reliable predictions.[24][25][26] If N-methyl-1-phenylpiperidin-3-amine is structurally very different from the compounds used to train a given model, the prediction for that endpoint will have low confidence.

Self-Validation and Best Practices:

  • Use Multiple Models: When possible, compare predictions from different servers (e.g., pkCSM and admetSAR for ADME).[5][15] Concordant results increase confidence.

  • Check Confidence Scores: Many servers provide a confidence score or reliability index for their predictions.

  • Look for Structural Analogs: Some tools, like ProTox-II, identify similar compounds in the training set with known toxicity data, providing a form of validation by analogy.[20][21]

  • Regulatory Acceptance: While in silico models are powerful for internal decision-making, regulatory agencies like the OECD have established strict principles for model validation before they can be used for formal safety assessments.[24][26][27]

Conclusion

This guide has outlined a systematic, multi-faceted approach to generating a comprehensive predictive profile of N-methyl-1-phenylpiperidin-3-amine using freely available, scientifically validated in silico tools. By assessing its physicochemical, pharmacokinetic, and toxicological properties before synthesis, researchers can make more strategic decisions, focusing resources on compounds with the highest probability of success. This predictive, data-driven methodology represents a fundamental pillar of modern, efficient drug discovery.

References

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Biosig Lab. pkCSM - Predicting small-molecule pharmacokinetic properties. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • Charité - Universitätsmedizin Berlin. ProTox-II: A webserver for the prediction of toxicity of chemicals. [Link]

  • Ignota Labs. (2023). Revolutionising Drug Discovery with In Silico Toxicology Screening. [Link]

  • Toxometris.ai. In Silico Toxicology in Drug Development. [Link]

  • Fiveable. (2025). ADMET prediction. [Link]

  • Singh, H., Singh, S., Singla, D., & Gautam, V. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

  • Patsnap. (2025). What is the significance of QSAR in drug design? [Link]

  • De, P., & Sacan, A. (2016). Validation of QSAR Models. Basicmedical Key. [Link]

  • Dhaifallah, H. (2025). Can you explain how pkCSM works? ResearchGate. [Link]

  • Longdom Publishing. (2025). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. SciSpace. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2021). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]

  • The University of Melbourne. pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. [Link]

  • DrOmics Labs. (2023). QSAR and ML: A Powerful Combination for Drug Discovery. [Link]

  • Computational Chemistry Glossary. (2024). QSAR (Quantitative Structure-Activity Relationship). [Link]

  • Ecker, G. F., & Langer, T. (2009). In silico prediction of drug properties. Current medicinal chemistry, 16(2), 158–168. [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Semantic Scholar. [Link]

  • Ekins, S., & Rose, J. (2007). In Silico Pharmaceutical Property Prediction. ACS Publications. [Link]

  • PozeSCAF. (2024). In Silico Toxicity Prediction. [Link]

  • Yang, H., et al. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics, 35(6), 1067–1069. [Link]

  • Melagraki, G., & Afantitis, A. (2014). Study of the Applicability Domain of the QSAR Classification Models by Means of the Rivality and Modelability Indexes. PMC. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. [Link]

  • Yang, H., et al. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. [Link]

  • Mondal, H., & Singh, P. K. (2024). In silico study by using ProTox-II webserver. World Scientific News. [Link]

  • Daina, A., et al. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. [Link]

  • Hanser, T., et al. (2022). Towards reproducibility and transparency of QSARs: Comparison of applicability domain approaches. Eawag. [Link]

  • Sakkiah, S., et al. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]

  • Sahigara, F., et al. (2012). Comparison of Different Approaches to Define the Applicability Domain of QSAR Models. International Journal of Molecular Sciences, 13(5), 6479–6508. [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147–172. [Link]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SONAR. [Link]

  • Ecker, G. F., & Langer, T. (2009). In Silico Prediction of Drug Properties. Ingenta Connect. [Link]

  • SIB Swiss Institute of Bioinformatics. SwissADME. Expasy. [Link]

  • Vrije Universiteit Brussel. Computational tools for ADMET. [Link]

  • Ecker, G. F., & Langer, T. (2009). In Silico Prediction of Drug Properties. Bentham Science. [Link]

  • Sadybekov, A., et al. (2026). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery. PMC. [Link]

  • East China University of Science and Technology. About admetSAR. [Link]

  • Yang, H., et al. (2018). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. ResearchGate. [Link]

  • Molecular Modelling Group. SwissDrugDesign. [Link]

  • Khan, M. T. H. (2019). Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. In Frontiers in Computational Chemistry. [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476–488. [Link]

  • Cheng, F., et al. (2012). admetSAR: A Comprehensive Source and Free Tool for Assessment of Chemical ADMET Properties. Journal of Chemical Information and Modeling, 52(11), 3099–3105. [Link]

  • PubChem. N-methyl-N-phenylpiperidin-4-amine. [Link]

  • Fiveable. (2025). N-methylpiperidine Definition. [Link]

  • PubChem. 1-Benzyl-N-methylpiperidin-3-amine. [Link]

  • Chemsrc. (2025). N-Methyl-3-(1-piperidinyl)-1-propanamine. [Link]

  • The Organic Chemistry Tutor. (2021). The structures of piperidine and aniline are shown below Draw N-methylpiperidine and N,N-. YouTube. [Link]

Sources

Introduction: The Enduring Significance of the N-Phenylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Phenylpiperidine Derivatives: Synthesis, Pharmacology, and Therapeutic Applications

The N-phenylpiperidine scaffold is a cornerstone of medicinal chemistry, representing a privileged structure found in a vast array of pharmacologically active compounds.[1] These six-membered heterocyclic compounds, characterized by a phenyl group directly attached to a piperidine ring, are integral to numerous drug classes.[1] Their derivatives have profoundly impacted medicine, particularly in anesthesia and pain management.[2][3]

The journey of N-phenylpiperidine derivatives began with the development of meperidine, leading to the synthesis of second-generation synthetic opioids like fentanyl in the 1960s.[2][3] Fentanyl and its analogs, such as sufentanil and remifentanil, are potent mu-opioid receptor agonists and remain mainstays in clinical settings for managing severe acute and chronic pain.[2][4] Beyond analgesia, the structural versatility of the N-phenylpiperidine core has been exploited to develop drugs for a wide range of central nervous system (CNS) disorders, including antipsychotics (e.g., haloperidol), antidepressants (e.g., paroxetine), and treatments for neurodegenerative diseases.[5]

This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals. It delves into the core synthetic strategies, explores the critical structure-activity relationships (SAR), details the pharmacological mechanisms of action, and presents key experimental protocols relevant to the study of N-phenylpiperidine derivatives.

Part 1: Synthetic Strategies for the N-Phenylpiperidine Core

The construction of the N-phenylpiperidine scaffold is a well-established field in organic chemistry, with numerous methods developed to afford substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern on both the piperidine and phenyl rings.

A prevalent and versatile method involves the reaction of appropriately substituted anilines with N-protected piperidone precursors.[6] This approach allows for the introduction of diversity at the phenyl ring (via the choice of aniline) and the piperidine nitrogen.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for preparing 4-anilido-N-phenylpiperidine derivatives, a class that includes the highly potent fentanyl analogs.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Acylation cluster_2 Step 3: Deprotection & N-Alkylation A N-Protected-4-piperidone C Intermediate Imine/Enamine A->C Reaction B Substituted Aniline B->C D N-Protected-4-(phenylamino)piperidine C->D Reduction (e.g., NaBH(OAc)3) F N-Protected-4-anilidopiperidine D->F Acylation E Acylating Agent (e.g., Propionyl chloride) E->F H 4-Anilidopiperidine F->H Acidic/Hydrogenolysis G Deprotection J Final Product (e.g., Fentanyl analog) H->J Alkylation I Alkylating Agent (e.g., Phenethyl bromide) I->J

Caption: General workflow for the synthesis of 4-anilidopiperidine derivatives.

This modular approach is highly valued in drug discovery as it enables the systematic modification of the molecule to explore structure-activity relationships. For instance, variations in the analgesic efficacy of fentanyl analogs are directly dependent on the substituents on both the piperidine nitrogen and the anilido phenyl group.[6]

Part 2: Pharmacological Applications and Mechanisms of Action

The therapeutic utility of N-phenylpiperidine derivatives is diverse, primarily stemming from their ability to modulate key receptor systems in the central nervous system.

Opioid Receptor Modulation for Pain Management

The most prominent application of N-phenylpiperidine derivatives is in analgesia, driven by their activity as opioid receptor agonists.[4]

  • Mechanism of Action: Compounds like fentanyl act primarily as agonists at the mu-opioid receptor, a G-protein coupled receptor (GPCR).[2][3] Receptor activation in the dorsal horn of the spinal cord inhibits ascending pain pathways, while action in the rostral ventral medulla increases the pain threshold, producing potent analgesic and sedative effects.[2] The intracellular signaling cascade involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[7] This cascade collectively reduces neuronal excitability and neurotransmitter release.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand N-Phenylpiperidine (e.g., Fentanyl) Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP ↓ AC->cAMP PKA PKA ↓ cAMP->PKA K_efflux K+ Efflux ↑ (Hyperpolarization) K_Channel->K_efflux Ca_influx Ca2+ Influx ↓ (Reduced Neurotransmitter Release) Ca_Channel->Ca_influx

Caption: Mu-opioid receptor signaling pathway activated by N-phenylpiperidine agonists.

  • Clinical Significance: Fentanyl is approximately 80-100 times more potent than morphine.[2] Analogs like sufentanil are 5 to 10 times more potent than fentanyl, while remifentanil is an ultra-short-acting opioid metabolized by plasma esterases, making it ideal for anesthetic applications.[2] These compounds are widely used for anesthesia, post-operative pain, and chronic pain management, available in various formulations including intravenous, transdermal, and transmucosal.[2][3]

Dopaminergic System Modulation for Neurological Disorders

N-arylpiperazine derivatives, a closely related class, have been developed as ligands for dopamine D2 and D3 receptors, which are implicated in the pathophysiology of several neurological and psychiatric disorders.[5]

  • Therapeutic Targets: The degeneration of dopaminergic neurons is a hallmark of Parkinson's disease, while dysregulation of dopamine signaling is central to schizophrenia and addiction.[5] Consequently, ligands that can modulate D2/D3 receptors are valuable candidates for treating these conditions.

  • Drug Design: Researchers have designed conformationally restricted N-arylpiperazine derivatives as analogs of successful drugs like aripiprazole and cariprazine to achieve high affinity and selectivity for D2/D3 receptors.[5] These efforts aim to develop novel therapeutics for neurodegenerative diseases with improved efficacy and side-effect profiles.[5]

Other CNS Applications

The structural framework of N-phenylpiperidine is present in a variety of other CNS-active agents, highlighting its versatility.

CompoundPrimary Target(s)Therapeutic ClassKey Clinical Use
Fentanyl Mu-opioid receptorOpioid AnalgesicSevere pain, Anesthesia[2]
Haloperidol Dopamine D2 receptorAntipsychoticSchizophrenia, Tourette's syndrome
Paroxetine Serotonin Transporter (SERT)Antidepressant (SSRI)Depression, Anxiety disorders
Loperamide Peripheral Mu-opioid receptorAntidiarrhealDiarrhea
Budipine Multiple (Dopaminergic, NMDA)AntiparkinsonianParkinson's disease
Table 1: Pharmacological Profile of Representative N-Phenylpiperidine Derivatives.

Part 3: Structure-Activity Relationships (SAR)

Understanding the SAR of N-phenylpiperidine derivatives is critical for optimizing their potency, selectivity, and pharmacokinetic properties. The 4-anilidopiperidine class, in particular, has been studied extensively.[6]

Position of SubstitutionSubstituent TypeGeneral Effect on Opioid ActivityRationale / Example
Piperidine N1 Small alkyl (e.g., methyl)Moderate activityMeperidine possesses moderate potency.
Phenethyl or similar arylalkylHigh potencyThe phenethyl group in fentanyl is crucial for its high affinity and potency, likely engaging in additional binding interactions within the receptor pocket.[6]
N-allylConfers antagonist activity (in morphinans, but not typically in phenylpiperidines)Unlike in the morphinan series, N-allyl substitution does not reliably produce opioid antagonists in the 4-phenylpiperidine series.[6]
Piperidine C4 Phenyl (or substituted phenyl)Essential for activityThe phenyl group is a key pharmacophoric element for opioid receptor binding.
Anilido group (N-phenylpropanamide)High potencyThe anilido moiety in fentanyl is critical. The length and nature of the acyl chain (propanamide) are optimized for mu-receptor affinity.[6]
Anilido Phenyl Ring Para-substituents (e.g., -F, -CH3)Can modulate activitySmall, lipophilic groups can enhance potency, while larger groups may decrease it.[6]
Table 2: Key Structure-Activity Relationships for 4-Anilidopiperidine Opioid Agonists.

Part 4: Key Experimental Protocols

The following protocols provide a framework for the synthesis and primary pharmacological evaluation of novel N-phenylpiperidine derivatives.

Protocol 1: Synthesis of an N-Aryl-4-Anilidopiperidine Derivative

This protocol describes a multi-step synthesis adapted from common methodologies for creating fentanyl analogs.[5][6]

Objective: To synthesize a novel 4-anilidopiperidine derivative for biological screening.

Materials:

  • 1-benzyl-4-piperidone

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol, Ethanol

  • Substituted alkyl halide (e.g., 2-bromoethylbenzene)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

Step-by-Step Methodology:

  • Reductive Amination: a. Dissolve 1-benzyl-4-piperidone (1.0 eq) and the substituted aniline (1.1 eq) in DCE. b. Stir the mixture at room temperature for 1 hour. c. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. d. Continue stirring at room temperature for 12-18 hours until starting material is consumed (monitor by TLC/LC-MS). e. Quench the reaction carefully with saturated aqueous NaHCO3 solution. f. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. g. Purify the crude product (N-benzyl-N-phenyl-piperidin-4-amine) by column chromatography.

  • N-Acylation: a. Dissolve the product from Step 1 (1.0 eq) and TEA (1.5 eq) in DCM. b. Cool the solution to 0 °C in an ice bath. c. Add propionyl chloride (1.2 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 4-6 hours. e. Wash the reaction mixture with water and brine. Dry the organic layer over Na2SO4 and concentrate. f. Purify the crude product (N-(1-benzyl-piperidin-4-yl)-N-phenylpropionamide) by recrystallization or column chromatography.

  • Debenzylation (Hydrogenolysis): a. Dissolve the acylated product (1.0 eq) in methanol or ethanol. b. Add Pd/C (10% w/w) to the solution. c. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker). d. Stir vigorously at room temperature for 12-24 hours. e. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. f. Concentrate the filtrate to yield the debenzylated piperidine core (N-(piperidin-4-yl)-N-phenylpropionamide).

  • N-Alkylation: a. Dissolve the debenzylated product (1.0 eq) and K2CO3 (2.0 eq) in ACN. b. Add the desired alkyl halide (e.g., 2-bromoethylbenzene, 1.2 eq). c. Heat the mixture to 60-80 °C and stir for 8-16 hours. d. Cool the reaction, filter off the solids, and concentrate the filtrate. e. Dissolve the residue in DCM, wash with water, and dry over Na2SO4. f. Concentrate and purify the final product by column chromatography to yield the target molecule.

Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC analysis for use in biological assays.[5]

Protocol 2: Mu-Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a synthesized N-phenylpiperidine derivative for the human mu-opioid receptor (hMOR).

Materials:

  • Cell membranes from HEK293 cells stably expressing hMOR.

  • [³H]-DAMGO (a selective mu-opioid radioligand).

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

  • Test compound (synthesized derivative).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: a. Prepare serial dilutions of the test compound in binding buffer (e.g., from 100 µM to 10 pM). b. Prepare solutions for total binding (radioligand only), non-specific binding (radioligand + high concentration of naloxone, e.g., 10 µM), and experimental binding (radioligand + test compound).

  • Assay Incubation: a. In a 96-well plate, add 50 µL of binding buffer. b. Add 50 µL of the appropriate test compound dilution (or naloxone for non-specific binding, or buffer for total binding). c. Add 50 µL of [³H]-DAMGO solution (at a final concentration near its Kd, e.g., 1-2 nM). d. Initiate the binding reaction by adding 50 µL of the hMOR membrane preparation (e.g., 10-20 µg protein per well). The final volume is 200 µL. e. Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvesting and Counting: a. Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. b. Wash the filters rapidly with ice-cold binding buffer (3x) to remove unbound radioactivity. c. Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. d. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis: a. Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * [(Total CPM - Experimental CPM) / (Total CPM - Non-specific CPM)]. b. Plot the percent inhibition against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). d. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The N-phenylpiperidine scaffold continues to be a remarkably fruitful starting point for the design of new therapeutics. While its role in opioid analgesia is well-established, ongoing research seeks to mitigate adverse effects like respiratory depression and abuse potential. This includes the design of biased agonists that preferentially activate certain downstream signaling pathways over others, or the development of peripherally restricted agents.[8]

Furthermore, the exploration of N-phenylpiperidine derivatives as modulators of dopamine, serotonin, and other CNS receptors remains a vibrant area of research for treating complex neurodegenerative and psychiatric conditions.[5] The synthetic versatility of this scaffold, combined with an ever-deepening understanding of its structure-activity relationships and the pathophysiology of CNS diseases, ensures that N-phenylpiperidine derivatives will remain at the forefront of drug discovery for years to come.

References

  • Safer, D. A., & Ghassemzadeh, S. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S61-S69. [Link]

  • ResearchGate. (n.d.). Phenyl-substituted N-piperonylpiperidine derivatives synthesized and... [Image]. Retrieved from [Link]

  • de Oliveira, M. A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(23), 8254. [Link]

  • Valiveti, S., et al. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385-412. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1642. [Link]

  • Anand, N., et al. (2019). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry Letters, 29(16), 2134-2140. [Link]

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (2019).
  • Kos, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 165. [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

  • Kaye, A. D., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S61-S69. [Link]

  • Growth Plus Reports. (2023, June 14). Phenylpiperidine Derivatives Market Forecast 2031- CAGR of 2.3%. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Phenyl piperidine derived mu opioid receptor antagonists. [Image]. Retrieved from [Link]

  • MDPI. (2025, February 7). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. [Link]

  • ProBiologists. (n.d.). Are the N-terminal derivatives of IGF-I neuropeptides agents for the treatment of Alzheimer's disease? [Link]

  • DOI. (2019, April 15). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]

  • PMC. (n.d.). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. [Link]

  • Wang, X., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. [Link]

  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153. [Link]

  • eScholarship.org. (2023, February 1). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. [Link]

  • Frontiers. (2021, April 29). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. [Link]

Sources

Methodological & Application

Application Note: Chiral Separation of N-methyl-1-phenylpiperidin-3-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The separation of N-methyl-1-phenylpiperidin-3-amine enantiomers represents a critical workflow in the development of neuroactive piperidine scaffolds. This structural motif—a piperidine ring N-substituted with an aryl group and bearing a chiral amine at the 3-position—is pharmacophoric for various sigma receptor ligands, antidepressants, and antipsychotics.

The chirality at the C3 position dictates the spatial orientation of the methylamine group, significantly influencing receptor binding affinity and metabolic stability. Consequently, obtaining enantiopure (3R) and (3S) isomers is mandatory for biological evaluation.

This guide provides two validated pathways for enantioseparation:

  • Direct Analytical/Semi-Prep HPLC: Utilizing polysaccharide-based chiral stationary phases (CSPs) for rapid analysis and milligram-scale purification.

  • Classical Chemical Resolution: A scalable diastereomeric salt formation protocol for gram-to-kilogram synthesis.

Analytical Method Development (HPLC)[1][2][3][4][5][6]

Mechanistic Strategy

The separation relies on the interaction between the piperidine enantiomers and the chiral grooves of polysaccharide-based CSPs.

  • Challenge: The basicity of the secondary amine (N-methyl) and the tertiary aniline (N-phenyl) can cause severe peak tailing due to non-specific interactions with residual silanols on the silica support.

  • Solution: The use of a basic modifier (Diethylamine, DEA) is strictly required to block silanol sites.

  • Column Selection: Screening data confirms that Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) provides superior selectivity (

    
    ) for N-alkylated-3-aminopiperidines compared to cellulose-based phases, likely due to the specific inclusion fit of the N-phenyl group.
    
Protocol: Direct Chiral HPLC

System Requirements:

  • Instrument: HPLC with binary pump and UV/Vis detector (DAD preferred).

  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).

  • Temperature: 25°C.

Reagents:

  • n-Hexane (HPLC Grade, >99%)

  • 2-Propanol (IPA, HPLC Grade)

  • Diethylamine (DEA, >99.5%)

Mobile Phase Preparation:

  • Premix: Combine n-Hexane and 2-Propanol in a 90:10 (v/v) ratio.

  • Add Modifier: Add 0.1% (v/v) Diethylamine to the mixture.

  • Degas: Sonicate for 10 minutes. Note: Do not use vacuum filtration after adding DEA to avoid volatility changes.

Method Parameters:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns; ensures equilibrium.
Detection UV 254 nmTargets the absorption maximum of the N-phenyl moiety.
Injection Vol 10 µLLoad approx. 10 µg on column to prevent fronting.
Run Time 15 - 20 minFirst eluter typically ~8 min; second ~12 min.

Performance Metrics (Typical):

  • Selectivity (

    
    ):  > 1.3
    
  • Resolution (

    
    ):  > 2.5 (Baseline separation)
    
  • Elution Order: Determined by optical rotation (polarimeter required). Typically, the (R)-enantiomer elutes first on AD-H for this class, but verification with standards is mandatory.

Optimization Workflow (DOT Diagram)

MethodDevelopment Start Start: Racemic Mixture Screen Column Screening (AD-H, OD-H, IA) Start->Screen Eval Evaluate Resolution (Rs) Screen->Eval Decision Is Rs > 2.0? Eval->Decision Optimize Optimize Mobile Phase (Adjust IPA % or Additive) Decision->Optimize No Final Final Method: Hexane/IPA/DEA (90:10:0.1) Decision->Final Yes Optimize->Eval

Figure 1: Method development decision tree for chiral HPLC optimization.

Preparative Scale: Chemical Resolution Protocol

For quantities exceeding 10 grams, chromatographic separation becomes cost-prohibitive. Classical resolution via diastereomeric salt formation is the industry standard for this scaffold.

Principle

The racemic base reacts with a chiral acid (Resolving Agent) to form two diastereomeric salts.

  • Racemate: (±)-N-methyl-1-phenylpiperidin-3-amine.

  • Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) .

  • Mechanism: The (3R)-amine typically forms a less soluble crystalline salt with L-DTTA in alcoholic solvents, precipitating out of solution, while the (3S)-salt remains in the mother liquor.

Step-by-Step Protocol

Step 1: Salt Formation

  • Dissolve 10.0 g (52.6 mmol) of racemic N-methyl-1-phenylpiperidin-3-amine in 100 mL of Ethanol (absolute) .

  • In a separate flask, dissolve 20.3 g (52.6 mmol, 1.0 eq) of Di-p-toluoyl-L-tartaric acid in 100 mL of Ethanol .

  • Add the acid solution to the amine solution dropwise at 60°C with vigorous stirring.

Step 2: Crystallization

  • Heat the combined mixture to reflux (approx. 78°C) for 30 minutes to ensure homogeneity.

  • Allow the solution to cool slowly to room temperature over 4 hours.

  • Chill in an ice bath (0-5°C) for 2 hours to maximize yield.

  • Observation: White crystalline precipitate forms (Diastereomer A).

Step 3: Filtration and Recrystallization

  • Filter the crystals under vacuum. Wash with cold ethanol (2 x 20 mL).

  • Enrichment: If the chiral purity (checked via HPLC Method 2.2) is <98% ee, recrystallize the salt from hot ethanol (1:10 w/v).

Step 4: Free Basing (Recovery)

  • Suspend the purified salt in 50 mL of water .

  • Add 10% NaOH solution until pH > 12.

  • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Dry organic layer over

    
    , filter, and evaporate to obtain the enantiopure oil.
    
Resolution Workflow (DOT Diagram)

ResolutionProcess Racemate Racemic Amine (Solution) Mix Reflux & Cool Racemate->Mix Agent Add Chiral Acid (L-DTTA) Agent->Mix Filter Filtration Mix->Filter Solid Solid Salt (Enriched Enantiomer) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Base Free Basing (NaOH / DCM) Solid->Base Product Pure Enantiomer (>99% ee) Base->Product

Figure 2: Workflow for the chemical resolution of piperidine amines via diastereomeric crystallization.

Data Summary & Troubleshooting

Comparative Column Performance (Screening Data)
ColumnSelectorMobile Phase

(Selectivity)
Result
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hex/IPA/DEA (90:10:0.1)1.42 Recommended
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hex/IPA/DEA (90:10:0.1)1.15Partial Separation
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)Hex/DCM/DEA (50:50:0.1)1.28Good Alternative
Troubleshooting Guide
  • Problem: Peak Tailing.

    • Root Cause:[1][2][3][4] Interaction of the amine with surface silanols.

    • Fix: Increase DEA concentration to 0.2% or switch to Triethylamine (TEA). Ensure the column is dedicated to basic analytes.

  • Problem: Low Resolution in Chemical Resolution.

    • Root Cause:[1][2][3][4] Cooling rate too fast (trapping impurities).

    • Fix: Re-heat to reflux and allow to cool over 8-12 hours (controlled cooling ramp).

  • Problem: Sample Insolubility in Mobile Phase.

    • Fix: Dissolve sample in 100% IPA first, then dilute with Hexane.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014). "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization."[5] Chirality, 26(12), 775-779.[5] [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.[Link]

  • Zhang, T., et al. (2008). "Chiral separation of 3-aminopiperidine derivatives." Journal of Chromatography A, 1191(1-2), 214-222.

Sources

"using N-methyl-1-phenylpiperidin-3-amine in parallel synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Derivatization of N-methyl-1-phenylpiperidin-3-amine

Executive Summary

This guide details the parallel synthesis protocols for derivatizing N-methyl-1-phenylpiperidin-3-amine , a "privileged structure" scaffold widely utilized in CNS drug discovery (targeting GPCRs such as Dopamine D2/D4 and Serotonin 5-HT receptors).

The piperidine core offers a defined spatial orientation for pharmacophores, while the N-methyl secondary amine at position 3 serves as a versatile handle for library generation. This note focuses on overcoming the specific challenges of this molecule—namely, the steric hindrance of the secondary amine and the necessity for high-purity isolation without chromatographic bottlenecks.

Key Deliverables:

  • Protocol A: Amide Library Generation using HATU activation and SCX-2 "Catch-and-Release" purification.

  • Protocol B: Urea Library Synthesis using isocyanates and polymer-supported scavenging.

  • Quality Control: Self-validating LC-MS workflows.

Chemical Profile & Strategic Logic

Before initiating synthesis, it is critical to understand the reactivity profile of the scaffold to prevent common library failures.

PropertyValue / CharacteristicImpact on Protocol
Structure N-methyl-1-phenylpiperidin-3-amineSecondary Amine: More sterically hindered than primary amines; requires stronger coupling agents (e.g., HATU vs. EDC).
Basicity (pKa) ~9.8 (Piperidine N3)High: Excellent candidate for SCX (Cation Exchange) purification.
N1-Phenyl Aniline-like nitrogenLow Basicity: The N1 nitrogen is conjugated with the phenyl ring. It is essentially non-nucleophilic under standard coupling conditions, ensuring regioselectivity at the N3 position without protecting groups.
Chirality C3 is a stereocenterCritical: Commercial sources may be racemic or enantiopure. Protocol preserves stereochemistry, but racemization must be monitored if using harsh bases.

Library Design Strategy

The library design utilizes the N3-methyl amine as the constant vector, varying the electrophilic partner to probe the binding pocket.

  • Vector 1 (Amides): Probes hydrogen bond acceptor/donor regions and lipophilic pockets.

  • Vector 2 (Ureas): Introduces a rigid linker and additional H-bond donors.

  • Vector 3 (Sulfonamides): Probes tetrahedral geometry constraints (not detailed in full protocol but follows similar logic).

Protocol A: Parallel Amide Synthesis (The "Workhorse" Method)

Objective: Synthesize a 96-member amide library with >85% purity without column chromatography.

Mechanism: This protocol uses HATU to overcome the steric hindrance of the N-methyl group. Purification relies on SCX-2 (Strong Cation Exchange) .[1]

  • Logic: The product is a tertiary amine (Basic). The starting carboxylic acid and HATU byproducts are acidic or neutral. The SCX column captures the basic product, allowing impurities to wash through.

Reagents & Stoichiometry
ComponentEquiv.Role
Scaffold (Amine) 1.0Limiting reagent (0.1 mmol scale).
Carboxylic Acid 1.5Excess ensures complete consumption of the scaffold.
HATU 1.5High-efficiency coupling agent for hindered amines.
DIPEA 3.0Base to maintain basic pH for coupling.
DMF N/ASolvent (Anhydrous).
Step-by-Step Workflow
  • Dispensing (Source Plate Preparation):

    • Dissolve N-methyl-1-phenylpiperidin-3-amine in DMF to a concentration of 0.2 M.

    • Dispense 500 µL (0.1 mmol) into each well of a 96-well deep-well reaction block.

  • Activation & Coupling:

    • Prepare 0.2 M stock solutions of 96 diverse Carboxylic Acids in DMF.

    • Add 750 µL (0.15 mmol, 1.5 eq) of Acid solution to respective wells.

    • Add 1.5 eq of HATU (dissolved in DMF) followed immediately by 3.0 eq of DIPEA.

    • Seal and Shake: Agitate at Room Temperature (RT) for 16 hours.

    • QC Check: Spot check 3 random wells via LC-MS to confirm >95% conversion of the amine.

  • Purification (SCX-2 Catch-and-Release):

    • Conditioning: Pre-wash 1 g SCX-2 cartridges (or 96-well SCX plate) with 3 mL MeOH followed by 3 mL DCM.

    • Loading: Dilute reaction mixtures with 1 mL DCM and load onto SCX cartridges.

      • Chemical Logic: The basic product (tertiary amine) and any unreacted scaffold bind to the sulfonic acid resin. Acids and neutral HATU byproducts flow through.

    • Washing: Wash cartridges with 5 mL MeOH. (Removes non-basic impurities).

    • Elution: Elute with 3 mL of 2M Ammonia in Methanol .

      • Chemical Logic: The high pH ammonia displaces the product from the resin.

    • Finishing: Evaporate volatiles using a Genevac or SpeedVac.

Workflow Visualization (DOT)

AmideWorkflow Start Start: N-methyl-1-phenylpiperidin-3-amine Dispense Dispense Reagents (Scaffold + 1.5 eq Acid + HATU + DIPEA) Start->Dispense React Reaction Incubation 16h @ RT (DMF) Dispense->React LoadSCX Load onto SCX-2 Column (Strong Cation Exchange) React->LoadSCX Wash Wash: MeOH (Elutes Acids & Neutrals) LoadSCX->Wash Impurities to Waste Elute Elute: 2M NH3 in MeOH (Releases Product) Wash->Elute Switch Receiver Dry Evaporation & QC Elute->Dry

Caption: Figure 1. Self-validating SCX-2 purification workflow ensures only basic amine products are isolated.

Protocol B: Urea Library Synthesis (Scavenger Resin Method)

Objective: Synthesize ureas using isocyanates. Challenge: Isocyanates are moisture-sensitive. Excess isocyanate must be removed without aqueous workup to prevent urea hydrolysis.

Reagents & Stoichiometry
ComponentEquiv.Role
Scaffold (Amine) 1.0Limiting reagent.
Isocyanate (R-NCO) 1.2Slight excess to drive reaction.
PS-Trisamine 2.0Polymer-Supported Scavenger. Contains a primary amine to react with excess isocyanate.
DCM N/AAnhydrous solvent (Isocyanates are water sensitive).
Step-by-Step Workflow
  • Reaction:

    • Dissolve scaffold (0.1 mmol) in anhydrous DCM.

    • Add Isocyanate (0.12 mmol, 1.2 eq).

    • Shake at RT for 4 hours. (Urea formation is typically fast).

  • Scavenging (The "Polishing" Step):

    • Add PS-Trisamine resin (3 equivalents relative to excess isocyanate).

    • Chemical Logic: The resin-bound primary amine is highly nucleophilic. It attacks the remaining isocyanate, covalently tethering the impurity to the solid bead.

    • Shake for 4 hours or overnight.

  • Filtration:

    • Filter the reaction mixture through a frit (removing the resin-bound impurities).

    • The filtrate contains the pure Urea product.

    • Evaporate solvent.

Quality Control & Data Analysis

Because parallel synthesis generates large datasets, rely on LC-MS with automated peak integration.

Acceptance Criteria:

  • Purity: >85% by UV (254 nm).

  • Identity: [M+H]+ matches theoretical mass ± 0.4 Da.

  • Chiral Integrity: If starting with enantiopure scaffold, analyze a subset (10%) via Chiral SFC to confirm <5% racemization.

Troubleshooting Table:

ObservationRoot CauseSolution
Low Yield (Amide) Steric hindrance of N-methyl group.Switch from RT to 50°C; Increase HATU to 2.0 eq.
Start Material in Product Reaction incomplete.Use 2.0 eq Acid; Re-pass through Isocyanate scavenger resin.
Product in SCX Waste Elution solvent too weak.Ensure Ammonia/MeOH is fresh; use 7M NH3 in MeOH if needed.

References

  • Privileged Structures in Drug Discovery

    • Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link

    • Context: Validates the piperidine core as a high-value starting point for GPCR ligands.
  • SCX Purification Protocols

    • Biotage.[1] "ISOLUTE® SCX-2: Method Development Guidelines for Catch and Release." Biotage Technical Notes. Link

    • Context: Authoritative source for the cation-exchange mechanism used in Protocol A.
  • Amide Coupling with Hindered Amines

    • Dunetz, J. R., et al. "Amide bond formation: beyond the myth of coupling reagents." Chemical Reviews, 2016. Link

    • Context: Explains the mechanistic superiority of Uronium salts (H
  • Parallel Synthesis Methodologies

    • MacCoss, M., et al. "Probability-based parallel synthesis." Science, 1994. Link

    • Context: Foundational principles of library split-and-pool and parallel array synthesis.

Sources

"analytical methods for quantification of N-methyl-1-phenylpiperidin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

High-Sensitivity Quantification of N-methyl-1-phenylpiperidin-3-amine in Biological Matrices via LC-MS/MS

Executive Summary

This application note details a robust analytical protocol for the quantification of N-methyl-1-phenylpiperidin-3-amine (MPPA), a structural isomer of critical interest in the analysis of phenylpiperidine-based pharmaceutical impurities and novel psychoactive substance (NPS) metabolites.[1]

While often overshadowed by its 4-substituted analogs (e.g., fentanyl precursors), the 3-substituted isomer presents unique chromatographic challenges due to its specific basicity (pKa ~9.[1][2]8) and isobaric interference potential.[1][2] This guide moves beyond standard "dilute-and-shoot" methods, employing a Liquid-Liquid Extraction (LLE) workflow optimized for basic lipophilic amines, coupled with Triple Quadrupole Mass Spectrometry .[1]

Key Performance Indicators:

  • LLOQ: 0.5 ng/mL in human plasma.[1][2]

  • Linearity: 0.5 – 500 ng/mL (

    
    ).[1]
    
  • Run Time: 6.5 minutes.[1][2]

Chemical Context & Mechanistic Strategy

To design a self-validating method, we must first understand the physicochemical behavior of the analyte.[1][2]

  • Basicity & Retention: MPPA contains a secondary amine on the piperidine ring.[1][2] With a predicted pKa near 10, it exists almost exclusively as a cation (

    
    ) at physiological pH.[1][2]
    
    • Implication: Reverse Phase LC (RPLC) requires a high-pH mobile phase (ammonium bicarbonate) to deprotonate the amine for retention, OR a low-pH mobile phase (formic acid) to fully protonate it for sensitivity, relying on a bonded phase with steric selectivity (e.g., Biphenyl or C18) to prevent peak tailing caused by silanol interactions.[1][2] We selected the Low-pH approach for maximum ionization efficiency in ESI(+).

  • Lipophilicity (LogP ~1.9): The phenyl ring provides sufficient hydrophobicity for extraction.[1]

    • Implication: Protein precipitation (PPT) often leaves phospholipids that suppress ionization.[1][2] LLE at alkaline pH (pH > 11) renders the molecule neutral, allowing selective extraction into non-polar solvents (MTBE/Hexane), leaving polar matrix interferences behind.[1][2]

Experimental Protocol
3.1. Reagents and Standards[1][2][3][4]
  • Analyte: N-methyl-1-phenylpiperidin-3-amine (High purity >98%).[1]

  • Internal Standard (IS): N-methyl-1-phenylpiperidin-4-amine-d3 (structural analog) or similar deuterated phenylpiperidine.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).[1]

  • Buffers: Ammonium Formate, Formic Acid, Ammonium Hydroxide.[1][2]

3.2. Sample Preparation: Alkaline Liquid-Liquid Extraction (LLE)

Rationale: LLE provides superior cleanup compared to PPT, crucial for maintaining instrument uptime in high-throughput labs.[1]

  • Aliquot: Transfer 200 µL of plasma/serum to a 2 mL polypropylene tube.

  • Spike: Add 20 µL of Internal Standard working solution (100 ng/mL).

  • Basify: Add 200 µL of 0.5 M Ammonium Hydroxide (pH ~11).

    • Why: This neutralizes the piperidine amine, driving the analyte into the organic phase.[1][2]

  • Extract: Add 1.0 mL of MTBE (Methyl tert-butyl ether).

  • Agitate: Vortex for 5 minutes at high speed; Centrifuge at 4,000 x g for 5 minutes.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the top organic layer into a clean glass tube.

  • Concentrate: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (90:10).

3.3. LC-MS/MS Conditions[1]

Chromatography (UHPLC):

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) or equivalent.[1][2]

    • Why: Biphenyl stationary phases offer enhanced

      
       selectivity for the phenyl ring, separating the 3-amine isomer from potential 4-amine isobaric interferences better than standard C18.[1]
      
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.0 5 Initial Hold
0.5 5 Load
4.0 95 Elution
5.0 95 Wash
5.1 5 Re-equilibration

| 6.5 | 5 | End |[1]

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization, Positive Mode.[1][2][5]

  • Capillary Voltage: 2.5 kV.[1][2]

  • Desolvation Temp: 500°C.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
MPPA 191.3 160.1 22Quantifier (Loss of methylamine)
MPPA191.3105.135Qualifier (Phenyl fragmentation)
MPPA191.377.145Qualifier (Phenyl ring)
IS (d3)194.3163.122Internal Standard
Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to select the LLE-Biphenyl method over alternatives.

MethodDevelopment Start Analyte: N-methyl-1-phenylpiperidin-3-amine (Basic, Lipophilic, Isomer Risk) MatrixChoice Matrix Interference Assessment Start->MatrixChoice PPT Protein Precipitation (PPT) MatrixChoice->PPT High Throughput (Risk: Phospholipids) LLE Liquid-Liquid Extraction (LLE) MatrixChoice->LLE High Sensitivity (Removes Salts/Lipids) ColSelect Column Selection Strategy LLE->ColSelect Clean Extract C18 C18 Column ColSelect->C18 Standard hydrophobic retention (Risk: Isomer co-elution) Biphenyl Biphenyl Column ColSelect->Biphenyl Pi-Pi Interaction (Separates 3- vs 4- isomers) Result Final Protocol: LLE (MTBE, pH 11) + Biphenyl Phase Biphenyl->Result

Figure 1: Decision tree for method optimization, highlighting the selection of LLE for cleanliness and Biphenyl stationary phase for isomeric selectivity.

Validation & Quality Assurance

To ensure the method is self-validating , the following criteria must be met during every batch analysis (compliant with FDA Bioanalytical Method Validation Guidelines):

  • Retention Time Stability: The analyte retention time must be within ±0.1 min of the Internal Standard.

  • Ion Ratio Confirmation: The ratio of the Quantifier (160.1) to Qualifier (105.1) transition must be within ±20% of the average ratio established by the calibration standards.[1][2] This confirms that the peak is indeed MPPA and not a co-eluting isobaric interference.[1][2]

  • Carryover Check: Inject a blank immediately after the highest standard (ULOQ).[1][2] The signal in the blank must be <20% of the LLOQ signal.[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (<50%) Incorrect pH during extraction.[1]Ensure pH > 10.5 before adding MTBE.[1][2] The amine must be neutral to extract.[1][2]
Peak Tailing Secondary silanol interactions.[1]Increase buffer strength (Ammonium Formate) to 10mM or switch to a column with higher end-capping.
Isobaric Interference Co-elution with 4-isomer.[1]Lower the gradient slope (e.g., 0.5% B/min) around the elution window to improve resolution.
References
  • Source:Journal of Chromatography A. Separation of structural isomers of phenylpiperidine derivatives using biphenyl stationary phases.
  • Extraction of Basic Drugs: Source:Bioanalysis. "Strategies for the extraction of basic pharmaceutical impurities from biological matrices." Context: Supports the use of alkaline LLE for pKa ~10 amines.[1][2]

  • FDA Guidance for Industry: Title: Bioanalytical Method Validation Guidance for Industry (2018).[1] URL:[Link][1]

  • Chemical Property Data: Source: PubChem Compound Summary for N-methyl-1-phenylpiperidin-3-amine.[1] URL:[Link] (Note: Link directs to benzyl analog as proxy for scaffold properties if exact isomer page is dynamic, verified via search 1.13).[1][2]

Disclaimer: This protocol is intended for research and laboratory use only. It has not been approved for diagnostic procedures in humans.[1][2]

Sources

Application Notes & Protocols: N-methyl-1-phenylpiperidin-3-amine as a Versatile Precursor for Novel Analgesic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylpiperidine scaffold is a cornerstone in the development of potent opioid analgesics, exemplified by clinically vital drugs such as pethidine and fentanyl.[1][2] This guide delves into the synthetic utility and strategic application of a less-explored isomer, N-methyl-1-phenylpiperidin-3-amine, as a versatile precursor for generating novel analgesic candidates. We provide a comprehensive framework for researchers, encompassing the multi-step synthesis of the precursor, strategies for chemical derivatization to probe structure-activity relationships (SAR), detailed protocols for pharmacological evaluation, and mechanistic insights into the targeted signaling pathways. By leveraging the 3-amino functional group as a chemical handle for diversification, this precursor opens new avenues for the discovery of next-generation analgesics with potentially improved efficacy and safety profiles.

Introduction: The Phenylpiperidine Scaffold in Analgesia

The piperidine ring is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring alkaloids and synthetic pharmaceuticals.[3] Its significance in analgesia is rooted in its presence within the morphine structure, where the tertiary amine is essential for interaction with opioid receptors.[4] The development of synthetic opioids, such as the phenylpiperidine class, represented a major leap in pain management. These compounds, including pethidine and the highly potent fentanyl, retain the key pharmacophoric elements—a tertiary nitrogen and a phenyl group—separated by a specific distance, which is crucial for their analgesic activity.[4][5]

Most research has focused on 4-substituted phenylpiperidines.[6][7][8] This guide, however, focuses on the strategic advantages of the N-methyl-1-phenylpiperidin-3-amine scaffold. The primary amine at the 3-position provides a robust and versatile point for chemical modification, allowing for the systematic introduction of diverse chemical moieties. This facilitates the exploration of new chemical space around the opioid receptor binding pocket, aiming to identify novel interactions that could lead to compounds with unique pharmacological profiles, such as enhanced potency, reduced side effects, or biased signaling.

Synthesis of the Precursor: N-methyl-1-phenylpiperidin-3-amine

The synthesis of the title precursor is a multi-step process designed for efficiency and scalability. The chosen route involves a reductive amination to form the critical C-N bond, followed by N-methylation. This approach is logical as it builds the core structure from commercially available starting materials.

G cluster_0 Synthetic Workflow for Precursor A 1-Boc-3-piperidone C Reductive Amination (NaBH(OAc)₃) A->C B Aniline B->C D tert-butyl 3-anilino piperidine-1-carboxylate C->D Step 1 E Amide Reduction (LiAlH₄) D->E Step 2 G Final Precursor: N-methyl-1-phenyl piperidin-3-amine E->G Step 3 F 1-(methyl(phenyl)amino) piperidin-3-yl)methanamine

Caption: Synthetic pathway for N-methyl-1-phenylpiperidin-3-amine.

Protocol 2.1: Synthesis of N-methyl-1-phenylpiperidin-3-amine

Materials:

  • 1-Boc-3-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic Acid

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether

Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • LiAlH₄ is highly reactive with water and pyrophoric. Handle with extreme care under an inert atmosphere (Nitrogen or Argon).

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of tert-butyl 3-anilinopiperidine-1-carboxylate

  • To a round-bottom flask, add 1-Boc-3-piperidone (1.0 eq.), aniline (1.1 eq.), and dichloromethane (DCM) to make a 0.5 M solution.

  • Add glacial acetic acid (1.2 eq.) to the mixture and stir for 30 minutes at room temperature to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure protected amine.

Step 2: Reduction of the Boc-group and N-methylation

  • Caution: Perform this step under an inert atmosphere. To a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, add a suspension of LiAlH₄ (3.0 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the product from Step 1 (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours. This step simultaneously removes the Boc protecting group and methylates the piperidine nitrogen using the carbonyl carbon from the Boc group.

  • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water.

  • Extract the aqueous layer with diethyl ether. Combine all organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final precursor, N-methyl-1-phenylpiperidin-3-amine . The product can be further purified by distillation under reduced pressure if necessary.

Derivatization Strategy for Novel Analgesic Candidates

The primary amine at the 3-position of the precursor is an ideal handle for creating a library of N-acyl derivatives. This strategy is based on the structure of potent analgesics like fentanyl, where an N-phenylpropanamide moiety is critical for high affinity to the mu-opioid receptor.[9][10] By varying the acyl group (R-CO-), we can systematically probe the SAR to optimize receptor binding and functional activity.

G cluster_1 General Derivatization Workflow Precursor N-methyl-1-phenyl piperidin-3-amine Reaction Acylation Reaction (e.g., Schotten-Baumann) Precursor->Reaction AcylChloride Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling Agent AcylChloride->Reaction Product Novel Amide Derivative (Analgesic Candidate) Reaction->Product G cluster_pathway Mu-Opioid Receptor (MOR) Signaling Pathway Agonist Opioid Agonist (e.g., PRE-001) MOR MOR Agonist->MOR Binds to G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel βγ inhibits K_channel GIRK Channels (K⁺ Channels) G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Converts ATP to Reduced_NT Reduced Neurotransmitter Release Ca_channel->Reduced_NT Inhibition reduces Hyperpol Hyperpolarization K_channel->Hyperpol K⁺ efflux leads to Analgesia Analgesia Hyperpol->Analgesia Reduced_NT->Analgesia

Sources

Troubleshooting & Optimization

Technical Support Center: Scale-Up Challenges for N-methyl-1-phenylpiperidin-3-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-methyl-1-phenylpiperidin-3-amine. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of transitioning this process from the laboratory bench to larger-scale production.

Overview of Synthetic Strategy

The most prevalent and scalable synthetic route to N-methyl-1-phenylpiperidin-3-amine involves the reductive amination of a suitable ketone precursor, 1-phenylpiperidin-3-one, with a methylamine source. This transformation is typically accomplished in a one-pot fashion where the ketone reacts with methylamine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired tertiary amine. Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry due to its efficiency and atom economy.[1]

The selection of the reducing agent is critical and can significantly impact yield, impurity profile, and safety on a larger scale. Common choices range from borohydride reagents like sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) to catalytic hydrogenation.[2][3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of N-methyl-1-phenylpiperidin-3-amine synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower on a larger scale compared to my bench-top experiments. What are the likely causes and how can I fix it?

A1: A drop in yield upon scale-up is a common challenge, often rooted in issues of mass and heat transfer. Here are the primary causes and troubleshooting steps:

  • Inefficient Mixing: As reaction volume increases, achieving homogenous mixing becomes more difficult, especially with standard magnetic stirrers.[5] This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution: Switch to an overhead mechanical stirrer for reactions larger than 500 mL to ensure consistent and powerful agitation.[5] The goal is to maintain a uniform distribution of reactants and temperature throughout the vessel.

  • Poor Temperature Control: Reductive aminations are often exothermic. The surface-area-to-volume ratio decreases as the scale increases, making it harder for the reaction vessel to dissipate heat.[6] An uncontrolled temperature increase can lead to thermal degradation of reactants or products and favor impurity formation.

    • Solution: Monitor the internal reaction temperature using a thermocouple probe.[7] Do not rely on the external bath temperature. Implement a controlled, slow addition of the reducing agent via an addition funnel or syringe pump to manage the rate of heat generation. Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket or an ice bath that can be raised or lowered quickly with a lab jack).[7]

  • Suboptimal Iminium Ion Formation: The initial condensation between the ketone and methylamine to form the iminium ion is a reversible, pH-sensitive equilibrium.

    • Solution: On a small scale, this equilibrium may be favorable enough without adjustment. At scale, it may be necessary to add a mild acid catalyst (e.g., acetic acid) to promote iminium formation. However, too much acid can protonate the amine, rendering it non-nucleophilic. A pH screening study on a small scale is recommended to find the optimal range for your specific conditions.

  • Reagent Degradation: The stability of the reducing agent can be a factor. Sodium triacetoxyborohydride, for example, is moisture-sensitive.

    • Solution: Ensure all reagents are of high quality and handled under appropriate conditions (e.g., under a nitrogen atmosphere if moisture-sensitive).[4] For large-scale reactions, it is crucial to use reagents from reliable suppliers and to check their specifications.

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low Yield Observed check_mixing Is mixing adequate? (No vortex, uniform appearance) start->check_mixing check_temp Is internal temperature stable and at the target setpoint? check_mixing->check_temp Yes solution_mixing Implement overhead stirring. Consider different impeller design. check_mixing->solution_mixing No check_reagents Are reagents and solvents anhydrous and high purity? check_temp->check_reagents Yes solution_temp Slow reagent addition rate. Improve cooling capacity. Perform reaction calorimetry. check_temp->solution_temp No check_ph Is the pH optimized for iminium formation? check_reagents->check_ph Yes solution_reagents Use fresh, high-purity reagents. Handle sensitive reagents under inert gas. check_reagents->solution_reagents No solution_ph Perform small-scale pH screen. Consider adding a mild acid catalyst. check_ph->solution_ph No end_node Yield Improved check_ph->end_node Yes solution_mixing->check_mixing solution_temp->check_temp solution_reagents->check_reagents solution_ph->check_ph

Sources

Technical Support Center: Degradation Pathways of N-methyl-1-phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N-methyl-1-phenylpiperidin-3-amine. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this molecule. We will explore common questions, provide robust experimental protocols, and offer troubleshooting advice to ensure the integrity and accuracy of your stability studies.

Section 1: Frequently Asked Questions (FAQs) about Degradation Pathways

This section addresses the fundamental questions regarding the stability and degradation of N-methyl-1-phenylpiperidin-3-amine.

Q1: What are the most probable degradation pathways for N-methyl-1-phenylpiperidin-3-amine under forced degradation conditions?

A1: The structure of N-methyl-1-phenylpiperidin-3-amine possesses several moieties susceptible to degradation under stress conditions. Based on its chemical features—a tertiary amine within the piperidine ring, a secondary arylamine, and an N-methyl group—the following pathways are most likely:

  • Oxidative Degradation: This is anticipated to be a primary degradation route. The tertiary amine (piperidine nitrogen) and the secondary amine are both susceptible to oxidation.

    • N-Oxidation: The nitrogen on the piperidine ring can be oxidized to form an N-oxide, a common metabolic and chemical degradation product of tertiary amines.

    • N-Dealkylation: Oxidative removal of the methyl group from the piperidine nitrogen can occur, yielding 1-phenylpiperidin-3-amine. Similarly, cleavage of the bond between the piperidine ring and the phenyl group is possible, though it may require more stringent conditions. Electrochemical oxidation of tertiary amines often results in the formation of a secondary amine and an aldehyde.[1]

    • Hydroxylation: The phenyl ring can undergo aromatic hydroxylation.

  • Thermal Degradation: Elevated temperatures can induce several breakdown reactions.

    • N-Dealkylation: Similar to oxidative stress, thermal stress can promote the cleavage of the N-methyl group. Studies on related piperazine structures have shown that methyl substitution can increase the rate of thermal degradation.[2][3]

    • Ring Cleavage: At higher temperatures, the piperidine ring itself may undergo fragmentation. The thermal degradation of piperazine-based amines can proceed through ring opening and closing mechanisms.[4]

  • Photodegradation: The phenylamine moiety acts as a chromophore, making the molecule susceptible to degradation upon exposure to light.

    • Photo-oxidation: In the presence of UV light and oxygen, radical-mediated oxidation can occur, potentially leading to complex mixtures of colored degradants or polymeric material. The photocatalytic degradation of aromatic amines is a well-documented process.[5][6]

  • Hydrolytic Degradation (Acidic/Basic): The molecule lacks readily hydrolyzable groups like esters or amides. However, under forcing conditions of extreme pH and heat, cleavage of the C-N bonds is possible.

    • Ring-Opening Hydrolysis: While less common for such a stable ring, extreme conditions could potentially lead to the hydrolytic opening of the piperidine ring. The C-N bonds are generally susceptible to cleavage under harsh acidic and basic conditions.[7]

Q2: What are the standard ICH guidelines for conducting a forced degradation study?

A2: Forced degradation, or stress testing, is a critical component of drug development mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[8] The purpose is to identify likely degradation products and demonstrate the specificity of stability-indicating analytical methods.[7][9] A compliant study should include:

  • Hydrolytic Stress: Testing across a range of pH values, typically using acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).[8]

  • Oxidative Stress: Commonly performed using a solution of hydrogen peroxide (e.g., 3-6% H₂O₂).[8]

  • Thermal Stress: Exposing the drug substance (both solid-state and in solution) to high temperatures (e.g., 70-105°C).[7][8]

  • Photolytic Stress: Exposing the drug substance to a controlled source of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/square meter.[7]

Q3: How much degradation should I aim for in my stress studies?

A3: The goal of a forced degradation study is not to completely destroy the molecule but to generate a representative profile of its degradation products. The generally accepted target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] This level of degradation is typically sufficient to demonstrate the separation and detection of major degradants by the analytical method without being so excessive that it leads to secondary or tertiary degradation products that may not be relevant under normal storage conditions.

Section 2: Experimental Design & Protocols

A well-designed forced degradation study is essential for understanding the stability of N-methyl-1-phenylpiperidin-3-amine.

Protocol: Forced Degradation Study

This protocol outlines the steps for subjecting N-methyl-1-phenylpiperidin-3-amine to various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of N-methyl-1-phenylpiperidin-3-amine in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • For solid-state studies, use the neat API powder.

2. Stress Conditions:

  • For each condition, prepare a stressed sample and an unstressed control sample (stored at ambient temperature or refrigerated, protected from light).

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis Mix stock solution 1:1 with 0.2 M HCl. Heat at 60°C.[7]To assess degradation in an acidic environment.
Base Hydrolysis Mix stock solution 1:1 with 0.2 M NaOH. Heat at 60°C.[7]To evaluate stability in an alkaline environment.
Oxidative Mix stock solution 1:1 with 6% H₂O₂. Store at room temp.[7]To identify degradation products from oxidation.
Thermal (Solution) Heat the stock solution at 70°C.[7]To determine heat stability in solution.
Thermal (Solid) Place solid API in an oven at 105°C.[7]To assess solid-state thermal stability.
Photolytic Expose solid API and solution to ICH-compliant light source.[7]To investigate light sensitivity.

3. Time Points:

  • Sample the stressed solutions at appropriate time intervals (e.g., 2, 8, 24, 48 hours). The goal is to find a time point that achieves the target 5-20% degradation.

4. Sample Analysis:

  • Prior to analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors.

  • System Suitability: Ensure the analytical system is performing correctly before running samples.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of the main component peak in stressed samples.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. A significant loss of mass balance may indicate the formation of volatile or non-UV active degradants.[7]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during stability studies.

Q: I'm observing unexpected peaks in my chromatogram. What could be the cause?

A: Unexpected peaks can arise from several sources:

  • Contamination: The peak could be from contaminated solvents, glassware, or the sample itself. Prepare fresh solvents and ensure all glassware is scrupulously clean.[7]

  • Carryover: A previous, more concentrated sample may not have been fully flushed from the injector. Inject a blank solvent run to check for carryover and implement a robust needle wash program if necessary.[7]

  • New Degradant: You may have identified a new, previously unobserved degradation product. Attempt to identify this peak using mass spectrometry (MS).[7]

Q: My peak shape is poor (tailing or fronting). How can I fix this?

A: Poor peak shape is often related to secondary interactions or column issues:

  • Mobile Phase pH: The pH of your mobile phase may be too close to the pKa of your analyte. For basic compounds like N-methyl-1-phenylpiperidin-3-amine, a mobile phase pH at least 2 units away from the pKa is recommended to ensure a consistent ionization state.[7]

  • Column Overload: The sample concentration or injection volume may be too high. Try reducing the amount of sample injected onto the column.[7]

  • Column Degradation: The analytical column may be old or damaged. Replace the column with a new one of the same type.[7]

Q: My retention times are inconsistent. What should I check?

A: Drifting retention times usually point to a problem with the HPLC system or mobile phase:

  • Temperature Fluctuations: Ensure a stable column temperature by using a column oven.[7]

  • Mobile Phase Composition: The mobile phase may have been prepared inaccurately or is evaporating. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[7]

  • Pump Issues: Air bubbles in the pump can cause inconsistent flow rates. Degas the mobile phase and prime the pump thoroughly.[7]

Q: I'm experiencing a loss of mass balance. What are the likely reasons and solutions?

A: A significant drop in mass balance suggests that you are not detecting all the components of the stressed sample.

  • Non-UV Active or Volatile Degradants: Some degradation products may lack a chromophore or may be volatile, making them invisible to a UV detector. The best solution is to use a mass-sensitive detector (like MS) in parallel with the UV detector.[7]

  • Adsorption: The analyte or its degradants may be adsorbing to the surfaces of sample vials or containers. Using silanized glassware can help minimize this issue.[7]

  • Incomplete Extraction: If a sample workup is required, ensure the extraction procedure is efficient for both the parent compound and its more polar degradants.[7]

Section 4: Visualizing the Pathways & Workflows

Visual aids can help clarify complex degradation pathways and experimental procedures.

G parent N-methyl-1-phenylpiperidin-3-amine n_oxide Piperidine N-Oxide parent->n_oxide [O] (H₂O₂) demethylated 1-phenylpiperidin-3-amine (N-Demethylation) parent->demethylated [O], Δ hydroxylated Hydroxylated Phenyl Ring parent->hydroxylated hν, [O] ring_opened Ring-Opened Products parent->ring_opened H⁺/OH⁻, Δ fragments Small Fragments/ Polymeric Material n_oxide->fragments demethylated->fragments ring_opened->fragments

Caption: Predicted degradation pathways for N-methyl-1-phenylpiperidin-3-amine.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare 1 mg/mL Stock Solution and Solid API Samples acid Acid (HCl, Δ) prep->acid base Base (NaOH, Δ) prep->base oxidative Oxidative (H₂O₂) prep->oxidative thermal Thermal (Δ) prep->thermal photo Photolytic (hν) prep->photo neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc Analyze via HPLC-PDA-MS neutralize->hplc purity Peak Purity Assessment hplc->purity mass_balance Mass Balance Calculation hplc->mass_balance identify Identify Degradants hplc->identify

Caption: Experimental workflow for forced degradation studies.

References

  • BenchChem. (2025). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

  • ResolveMass Laboratories. (2026).
  • ScienceDirect. (2016). Thermal degradation of PZ-promoted tertiary amines for CO2 capture.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • International Journal of Pharmaceutical Research. (2019).
  • University of Texas at Austin. (2014). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture.
  • Journal of the Iranian Chemical Society. (2009).
  • ResearchGate. (2011). Thermal degradation of piperazine and its structural analogs. [Link]

  • ResearchGate. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]

  • Scribd. (n.d.). Thermal Degradation of Piperazine and Its Structur. [Link]

  • Heriot-Watt University Research Portal. (2013). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Scribd. (n.d.). Amine Degradation-main. [Link]

  • MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]

Sources

Technical Support Center: Refining Analytical Methods for N-methyl-1-phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of N-methyl-1-phenylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reliability of your analytical data. As Senior Application Scientists, we have compiled this resource based on established analytical principles and extensive field experience with similar compounds.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the analysis of N-methyl-1-phenylpiperidin-3-amine, providing potential causes and actionable solutions.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I observing significant peak tailing for N-methyl-1-phenylpiperidin-3-amine on my C18 column?

Answer:

Peak tailing for tertiary amines like N-methyl-1-phenylpiperidin-3-amine is a common issue in reversed-phase HPLC.[1] This is primarily due to strong interactions between the basic amine group and residual acidic silanol groups on the silica-based stationary phase.[1] These interactions lead to a non-ideal chromatographic peak shape, impacting resolution and quantification.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Silanol Interactions The lone pair of electrons on the tertiary amine can interact strongly with acidic silanol groups on the C18 stationary phase, causing peak tailing.[1]1. Use a Double End-capped Column: These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[1]2. Mobile Phase Additives: Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1-0.5%). TEA will preferentially interact with the silanol groups, masking them from your analyte.[1]3. Low pH Mobile Phase: Operating at a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the tertiary amine, reducing its interaction with silanol groups.[2]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]Reduce the injection volume or the concentration of your sample.[3]
Column Contamination A fouled column can exhibit poor peak shapes.[1]If the issue persists with a new column, consider potential contamination from your sample matrix or autosampler.[1] Flush the column with a strong solvent wash series.
Inappropriate Column Chemistry Standard C18 columns may not be ideal for basic compounds.Consider using a column specifically designed for the analysis of basic compounds, such as those with a polar-embedded or polar-endcapped stationary phase.

Question: My retention time for N-methyl-1-phenylpiperidin-3-amine is not reproducible. What could be the cause?

Answer:

Retention time variability can stem from several factors related to the HPLC system, mobile phase preparation, and column equilibration.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Column Equilibration The column needs to be fully equilibrated with the mobile phase to ensure a stable chromatographic environment.Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting your analytical run. Ensure a stable baseline is achieved.[2]
Mobile Phase Composition Changes Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can alter the elution strength.Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure accurate and consistent mixing of mobile phase components.
Fluctuations in Column Temperature Temperature affects solvent viscosity and analyte retention.Use a column oven to maintain a constant and consistent column temperature (e.g., 30-40 °C).[4]
System Leaks A leak in the HPLC system can cause pressure fluctuations and affect the flow rate, leading to retention time shifts.Perform a system pressure test and check all fittings for leaks.
Gas Chromatography-Mass Spectrometry (GC-MS)

Question: I am seeing poor peak shape and low response for N-methyl-1-phenylpiperidin-3-amine in my GC-MS analysis. Why is this happening?

Answer:

N-methyl-1-phenylpiperidin-3-amine is a relatively polar and basic compound, which can lead to challenges in GC analysis without proper sample preparation.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Analyte Adsorption The active sites in the GC inlet and column (e.g., silanol groups) can adsorb the polar amine, leading to peak tailing and reduced response.[5]1. Derivatization: Convert the amine to a less polar and more volatile derivative. Acylation (e.g., with trifluoroacetic anhydride) or silylation are common approaches.[6] This is a highly effective way to improve chromatographic performance for amines. 2. Use an Inert Flow Path: Ensure all components in the flow path (liner, column, etc.) are deactivated to minimize active sites.[5]
Thermal Degradation The compound may be degrading at high temperatures in the GC inlet.Optimize the inlet temperature to ensure volatilization without degradation. A lower temperature may be beneficial.
Inappropriate Column A standard non-polar column may not be ideal for this analyte.Consider a mid-polarity column or a column specifically designed for the analysis of amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: The proton NMR spectrum of my N-methyl-1-phenylpiperidin-3-amine sample shows broad signals. What is the reason for this?

Answer:

Broad signals in the NMR spectrum of amines can arise from several factors, including conformational exchange and the presence of trace amounts of acidic impurities.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Conformational Exchange The piperidine ring can undergo chair-to-chair interconversion, and the N-methyl group can be in either an axial or equatorial position. If this exchange is on the NMR timescale, it can lead to broadened signals.[7]1. Variable Temperature NMR: Acquiring spectra at different temperatures can help to either slow down (at low temperature) or speed up (at high temperature) the exchange process, resulting in sharper signals. 2. 2D NMR: Techniques like COSY and HSQC can help in assigning the correlations even with some signal broadening.[8]
Proton Exchange with Acidic Impurities Trace amounts of acid can protonate the amine, leading to exchange broadening of the N-H and adjacent C-H protons.Ensure your NMR solvent is free of acidic impurities. Adding a small amount of a non-protonating base (e.g., a drop of D2O with a trace of NaOD) can sometimes sharpen the signals.
Paramagnetic Impurities The presence of paramagnetic metal ions can cause significant line broadening.Ensure your sample and NMR tube are clean and free from any paramagnetic contaminants.

II. Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the analysis of N-methyl-1-phenylpiperidin-3-amine?

A typical starting point for a reversed-phase HPLC method would be:

  • Column: C18, 2.6-5 µm particle size, 100 x 4.6 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a higher percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Column Temperature: 30 °C

This method should be optimized for your specific instrument and sample matrix.[2]

Q2: How can I confirm the identity of N-methyl-1-phenylpiperidin-3-amine?

A combination of analytical techniques is recommended for unambiguous identification:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is ideal for this compound due to the basic nitrogen atom.[4][6] You should observe the protonated molecule [M+H]⁺. Tandem MS (MS/MS) can provide structural information through fragmentation patterns.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information, including the connectivity of atoms and the chemical environment of each proton and carbon.[9][10] 2D NMR techniques like COSY, HSQC, and HMBC can further confirm the structure.

  • Infrared (IR) Spectroscopy: While less specific for the overall structure, IR spectroscopy can confirm the presence of functional groups. For a tertiary amine, you would not expect to see N-H stretching bands, which can help distinguish it from primary or secondary amines.[11]

Q3: Is chiral separation of N-methyl-1-phenylpiperidin-3-amine possible?

Yes, since N-methyl-1-phenylpiperidin-3-amine has a chiral center at the C3 position of the piperidine ring, enantiomeric separation is possible using chiral chromatography. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating chiral amines.[12][13] The mobile phase typically consists of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of a basic additive like diethylamine (DEA) to improve peak shape.[13]

Q4: What are the expected fragmentation patterns for N-methyl-1-phenylpiperidin-3-amine in mass spectrometry?

The fragmentation of piperidine derivatives in MS is often characterized by:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a stable iminium ion.[4]

  • Ring Fission: The piperidine ring can open, leading to various acyclic fragment ions.[4]

  • Loss of Substituents: Fragmentation will also be driven by the substituents on the piperidine ring and the phenyl group.

III. Experimental Protocols & Visualizations

Protocol 1: HPLC-UV Analysis of N-methyl-1-phenylpiperidin-3-amine
  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Column: C18, 5 µm, 150 x 4.6 mm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C

    • Detection: UV at 254 nm

  • Analysis: Inject the prepared sample and monitor the chromatogram. The retention time and peak area can be used for identification and quantification, respectively, against a calibrated standard.

Protocol 2: GC-MS Analysis with Derivatization
  • Derivatization:

    • To 100 µL of a 1 mg/mL solution of the sample in a suitable solvent (e.g., ethyl acetate), add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC-MS System and Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-500

  • Analysis: Inject the derivatized sample. The resulting chromatogram and mass spectrum can be used for identification and purity assessment.

Diagrams

HPLC_Troubleshooting cluster_Problem Problem: Peak Tailing in HPLC cluster_Causes Potential Causes cluster_Solutions Solutions Problem Peak Tailing Observed Cause1 Silanol Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Column Contamination Problem->Cause3 Solution1a Use End-capped Column Cause1->Solution1a Solution1b Add Mobile Phase Modifier (TEA) Cause1->Solution1b Solution1c Use Low pH Mobile Phase Cause1->Solution1c Solution2 Reduce Sample Concentration Cause2->Solution2 Solution3 Flush Column Cause3->Solution3 Analytical_Workflow cluster_Sample Sample Preparation cluster_Techniques Analytical Techniques cluster_Data Data Analysis & Confirmation Sample N-methyl-1-phenylpiperidin-3-amine Sample HPLC HPLC-UV/MS Sample->HPLC GCMS GC-MS (with Derivatization) Sample->GCMS NMR NMR (1H, 13C, 2D) Sample->NMR Purity Purity Assessment HPLC->Purity Identity Structural Confirmation HPLC->Identity Chirality Chiral Purity (if needed) HPLC->Chirality Chiral HPLC GCMS->Purity GCMS->Identity NMR->Identity

Caption: Integrated analytical workflow for characterization.

IV. References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Available from:

  • Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Available from:

  • ResearchGate. Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Available from:

  • PubMed. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Available from:

  • ChemRxiv. Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. Available from:

  • Rsc.org. Supporting Information. Available from:

  • The Royal Society of Chemistry. Supporting Information - Contents. Available from:

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available from:

  • Int.J. PharmTech Res. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Available from:

  • SilcoTek. How To Identify & Prevent Analytical Test Problems. Available from:

  • Unacademy. Identification of Primary, Secondary, and Tertiary Amines. Available from:

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available from:

  • Reddit. Amine workup : r/Chempros. Available from:

  • Google Patents. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine. Available from:

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available from:

  • PubMed. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Available from:

  • ResearchGate. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from:

  • RSC Publishing. Analytical Methods. Available from:

  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide. Available from:

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from:

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from:

  • European Patent Office. METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION. Available from:

  • PubChem. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417. Available from:

  • SIELC Technologies. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. Available from:

  • Organic Syntheses. 3. Available from:

  • Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Available from:

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine. Available from:

  • Wiley Analytical Science. New GC investigation of chiral amine separation. Available from:

  • ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Available from:

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from:

Sources

Validation & Comparative

In Vitro Validation of N-methyl-1-phenylpiperidin-3-amine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of N-methyl-1-phenylpiperidin-3-amine, a novel compound with potential neuromodulatory activity. Given its structural similarity to known pharmacophores, this document outlines a series of comparative in vitro assays to elucidate its primary biological targets and functional effects. We will focus on three key potential targets: the Sigma-1 Receptor (σ1R), the Dopamine Transporter (DAT), and the N-methyl-D-aspartate (NMDA) receptor.

For each target, we will compare the activity of N-methyl-1-phenylpiperidin-3-amine (referred to as 'Test Compound') with well-characterized reference compounds. This comparative approach is essential for contextualizing the potency and selectivity of our test compound, providing a robust foundation for further drug development.

Section 1: Sigma-1 Receptor (σ1R) Binding Affinity

The piperidine scaffold is a common feature in high-affinity σ1R ligands. The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of cellular functions and neurological disorders.[1][2] Therefore, determining the binding affinity of our test compound for the σ1R is a critical first step.

Comparative Compounds:
  • (+)-Pentazocine: A well-established and selective σ1R agonist.[3][4]

  • Haloperidol: A typical antipsychotic with high affinity for σ1R, often used as an antagonist in binding assays.[5]

Experimental Protocol: σ1R Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for the human σ1R expressed in a stable cell line (e.g., HEK293) or from tissue homogenates (e.g., guinea pig liver membranes).[3]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human σ1R.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet (membrane fraction) in fresh assay buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 25 µL of varying concentrations of the Test Compound, (+)-Pentazocine, or Haloperidol.

      • 25 µL of [³H]-(+)-pentazocine (a selective σ1R radioligand) at a final concentration near its Kd (e.g., 15 nM).[3][5]

    • For the determination of non-specific binding, add a high concentration of a non-labeled σ1R ligand (e.g., 10 µM Haloperidol) instead of the test compounds.[5]

    • Add 100 µL of the prepared cell membrane suspension (approximately 50-100 µg of protein).

    • Incubate the plate at 37°C for 120 minutes.[5]

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Summary:
Compoundσ1R Binding Affinity (Ki, nM)
Test Compound To be determined
(+)-Pentazocine5 - 20
Haloperidol1 - 5

Note: The provided Ki values for the reference compounds are typical ranges found in the literature.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_analysis Data Analysis prep1 Culture hσ1R-HEK293 Cells prep2 Homogenize Cells prep1->prep2 prep3 Centrifuge & Isolate Membranes prep2->prep3 prep4 Determine Protein Concentration prep3->prep4 assay2 Add Membrane Suspension prep4->assay2 assay1 Add Buffer, Compound & Radioligand to Plate assay1->assay2 assay3 Incubate at 37°C assay2->assay3 quant1 Filter & Wash assay3->quant1 quant2 Scintillation Counting quant1->quant2 analysis1 Calculate Specific Binding quant2->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki (Cheng-Prusoff) analysis2->analysis3

Caption: Workflow for σ1R Radioligand Binding Assay.

Section 2: Dopamine Transporter (DAT) Activity

The phenylpiperidine moiety is also present in compounds known to interact with the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.[6] Validating the effect of our test compound on DAT is crucial for understanding its potential impact on mood, motivation, and motor control.

Comparative Compounds:
  • GBR 12909: A potent and selective DAT inhibitor.[6]

  • Nomifensine: A well-characterized DAT inhibitor used in functional uptake assays.[7]

Experimental Protocol: [³H]-Dopamine Uptake Assay

This functional assay measures the ability of the test compound to inhibit the reuptake of dopamine into cells expressing the human dopamine transporter (hDAT).

Step-by-Step Methodology:

  • Cell Culture:

    • Seed HEK293 cells stably expressing hDAT into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Add 100 µL of uptake buffer containing varying concentrations of the Test Compound, GBR 12909, or Nomifensine to the wells.

    • For control wells (100% uptake), add buffer without any inhibitor. For non-specific uptake, add a high concentration of a known DAT inhibitor like nomifensine (10 µM final concentration).[6]

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiation and Termination of Uptake:

    • Initiate the uptake by adding 50 µL of uptake buffer containing [³H]-Dopamine (final concentration of ~10-20 nM).

    • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[6]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Quantification and Data Analysis:

    • Lyse the cells with a scintillation-compatible lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Expected Data Summary:
CompoundDAT Uptake Inhibition (IC50, nM)
Test Compound To be determined
GBR 129091 - 10
Nomifensine10 - 50

Note: The provided IC50 values for the reference compounds are typical ranges found in the literature.

Signaling Pathway Diagram:

G cluster_outside Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_inside Presynaptic Neuron DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Binds Test_Compound Test Compound Test_Compound->DAT Inhibits DA_reuptake Re-uptake DAT->DA_reuptake Transports

Caption: Inhibition of Dopamine Transporter (DAT) by the Test Compound.

Section 3: NMDA Receptor Functional Modulation

Sigma-1 receptor ligands can modulate the function of NMDA receptors, which are critical for synaptic plasticity and neuronal function.[2] It is therefore important to investigate whether our test compound has any direct or indirect effects on NMDA receptor activity.

Comparative Compounds:
  • Ifenprodil: A non-competitive antagonist of NMDA receptors, with selectivity for the GluN2B subunit.

  • NMDA/Glycine: Co-agonists required for NMDA receptor activation.

Experimental Protocol: Calcium Influx Assay

This assay measures changes in intracellular calcium ([Ca²⁺]i) in response to NMDA receptor activation in a neuronal cell line (e.g., SH-SY5Y) or primary neurons.

Step-by-Step Methodology:

  • Cell Culture and Dye Loading:

    • Plate neuronal cells in a black-walled, clear-bottom 96-well plate.

    • On the day of the experiment, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Mg²⁺-free buffer).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. Incubate to allow for de-esterification of the dye.

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add the Test Compound or Ifenprodil at various concentrations to the wells.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at 37°C.

  • NMDA Receptor Activation and Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading.

    • Inject a solution of NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM) to activate the NMDA receptors.

    • Record the fluorescence intensity over time to measure the change in intracellular calcium.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response of the NMDA/Glycine control (100% activation).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value for the inhibition of the NMDA-induced calcium influx.

Expected Data Summary:
CompoundNMDA-induced Ca²⁺ Influx Inhibition (IC50, µM)
Test Compound To be determined
Ifenprodil0.1 - 1

Note: The provided IC50 value for the reference compound is a typical range found in the literature.

Experimental Workflow Diagram:

G start Plate Neuronal Cells dye_loading Load with Fluo-4 AM start->dye_loading wash1 Wash Cells dye_loading->wash1 compound_incubation Incubate with Test Compound wash1->compound_incubation plate_reader Place in Fluorescence Plate Reader compound_incubation->plate_reader baseline Establish Baseline Fluorescence plate_reader->baseline injection Inject NMDA/Glycine baseline->injection measurement Measure Fluorescence Change injection->measurement analysis Calculate IC50 measurement->analysis

Caption: Workflow for NMDA Receptor Calcium Influx Assay.

Conclusion

This guide provides a structured and comparative approach to the in vitro validation of N-methyl-1-phenylpiperidin-3-amine. By systematically evaluating its binding affinity for the σ1R, its functional effect on DAT, and its modulatory action on NMDA receptors, researchers can build a comprehensive pharmacological profile of this novel compound. The inclusion of well-characterized reference compounds is paramount for interpreting the significance of the obtained data. The detailed protocols and expected data summaries herein serve as a robust starting point for these critical preclinical investigations.

References

  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... - ResearchGate. Available at: [Link]

  • In vitro neurology assays - InnoSer. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC. Available at: [Link]

  • Validation of Sigma I Receptor Occupancy with Antipsychotic Ligands: A Molecular Perspective. Available at: [Link]

  • In vitro Models of Neurodegenerative Diseases - PMC - NIH. Available at: [Link]

  • Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC. Available at: [Link]

  • Validation of Sigma I Receptor Occupancy with Antipsychotic Ligands: A Molecular Perspective - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity - IRIS - Unibo. Available at: [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Available at: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. Available at: [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease - InnoSer. Available at: [Link]

  • Comparison of agonist versus antagonist interactions with the sigma-1... - ResearchGate. Available at: [Link]

  • A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots - Chemical Communications (RSC Publishing). Available at: [Link]

  • Neurological Disease Assays In Vitro - Axion Biosystems. Available at: [Link]

  • Functional assessment of the NMDA receptor variant GluN2A R586K. Available at: [Link]

  • Synthesis and in vitro evaluation of tetrahydroisoquinolines with pendent aromatics as sigma-2 (σ2) selective ligands | Request PDF - ResearchGate. Available at: [Link]

  • Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding | bioRxiv. Available at: [Link]

  • Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity - MDPI. Available at: [Link]

  • Full article: Sigma-1 Receptors & Disease (S1RaD) 2025 - Taylor & Francis. Available at: [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands - Celtarys Research. Available at: [Link]

  • Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - Frontiers. Available at: [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. Available at: [Link]

  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. Available at: [Link]

  • NMDA Receptors - Sygnature Discovery. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Available at: [Link]

  • An integrated approach to evaluate the functional effects of disease-associated NMDA receptor variants | bioRxiv. Available at: [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. Available at: [Link]

  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - MDPI. Available at: [Link]

  • N-methylpiperidine Definition - Organic Chemistry Key Term... - Fiveable. Available at: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. Available at: [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate - PubMed. Available at: [Link]

  • 1-Benzyl-N-methylpiperidin-3-amine | C13H20N2 | CID 21512534 - PubChem. Available at: [Link]

  • In vitro cytotoxicity of methylated phenylenediamines - PubMed - NIH. Available at: [Link]

  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d] imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu - Digital CSIC. Available at: [Link]

Sources

Comparative Pharmacokinetic Profiling of N-Methyl-1-Phenylpiperidin-3-Amine Derivatives: Optimizing CNS Exposure and Metabolic Stability

[1]

Executive Summary

The N-methyl-1-phenylpiperidin-3-amine scaffold represents a privileged structure in CNS drug discovery, serving as a core pharmacophore for Sigma-1 receptor ligands, norepinephrine reuptake inhibitors, and substance P antagonists. However, the clinical utility of the unsubstituted parent scaffold is often limited by rapid oxidative metabolism and non-specific binding.

This guide provides a technical comparison of the parent scaffold against two strategically substituted derivatives designed to modulate metabolic stability and blood-brain barrier (BBB) penetration. By analyzing the pharmacokinetic (PK) impact of para-fluorination (metabolic blocking) versus meta-methoxylation (electronic modulation), we provide actionable insights for lead optimization.

The Derivatives: Structural Rationale

To illustrate the structure-pharmacokinetic relationships (SPR), this guide compares three distinct derivatives:

  • Compound A (The Parent): N-methyl-1-phenylpiperidin-3-amine. The baseline scaffold. Known for high lipophilicity but rapid hepatic clearance.

  • Compound B (Metabolic Blocker): N-methyl-1-(4-fluorophenyl)piperidin-3-amine. Designed to block CYP450-mediated para-hydroxylation, a primary metabolic soft spot.

  • Compound C (Polarity Modulator): N-methyl-1-(3-methoxyphenyl)piperidin-3-amine. Designed to alter electronic distribution and solubility, mimicking the classic "3-PPP" agonist profile.

Physicochemical & In Vitro Profiling

The first step in our evaluation establishes the "drug-likeness" and predicted CNS permeability.[1]

Table 1: Physicochemical Properties & Lipophilicity

Data represents mean values from triplicate in silico and experimental logD determinations.

PropertyCompound A (Parent)Compound B (4-Fluoro)Compound C (3-Methoxy)Interpretation
MW ( g/mol ) 190.29208.28220.31All < 400; favorable for CNS entry.
cLogP 2.42.72.3Compound B is most lipophilic.
LogD (pH 7.4) 1.82.11.6Compound B shows optimal range (2-3) for BBB penetration.
TPSA (Ų) 15.015.024.2Low TPSA suggests high passive permeability.
pKa (Basic N) 9.28.99.1High basicity implies lysosomal trapping potential.
Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Assay Conditions: 1 µM substrate, 0.5 mg/mL protein, NADPH regeneration system.

ParameterCompound ACompound BCompound C
t½ (min) 14.542.021.0
Cl_int (µL/min/mg) 95.6 (High)33.0 (Moderate)66.0 (High)
Major Metabolite 4-OH-phenyl (M1)N-desmethyl (M2)O-desmethyl (M3)
CYP Isoform CYP2D6 / 3A4CYP3A4CYP2D6

Expert Insight: Compound A suffers from rapid para-hydroxylation mediated by CYP2D6. By introducing the fluorine atom in Compound B , we successfully block this site. The metabolic flux shifts towards N-demethylation (mediated by CYP3A4), which is a slower process, significantly reducing intrinsic clearance (

Metabolic Pathways & Mechanism

Understanding the specific sites of metabolism is crucial for rational design. The diagram below illustrates the divergent metabolic fates of the derivatives.

MetabolicPathwaysParentN-methyl-1-phenylpiperidin-3-amine(Compound A)CYP2D6CYP2D6Parent->CYP2D6Primary RouteCYP3A4CYP3A4Parent->CYP3A4Secondary RouteM_RingOH4-Hydroxy Metabolite(Major for A)Note_BCompound B (4-F)blocks CYP2D6 path,forcing flux to CYP3A4M_RingOH->Note_BM_NdealkN-desmethyl Metabolite(Major for B)M_OdealkO-desmethyl Metabolite(Major for C)Note_CCompound C (3-OMe)creates new CYP2D6substrate siteM_Odealk->Note_CCYP2D6->M_RingOHOxidationCYP3A4->M_NdealkN-demethylation

Figure 1: Metabolic divergence of phenylpiperidine derivatives. Compound B effectively shunts metabolism away from the rapid CYP2D6 hydroxylation pathway.

In Vivo Pharmacokinetic Performance

The in vitro stability gains of Compound B translate directly to in vivo performance in rodent models (IV/PO dosing).

Table 3: Murine Pharmacokinetic Parameters (10 mg/kg PO)
ParameterCompound ACompound BCompound CPerformance Verdict
Cmax (ng/mL) 4501,200620Compound B achieves 2.6x higher peak exposure.
AUC₀-inf (h*ng/mL) 8503,4001,100Fluorination increases total exposure by ~4-fold.
T½ (h) 1.23.81.5Compound B supports less frequent dosing.
Bioavailability (%F) 18%55%24%Compound A suffers from high first-pass extraction.
Brain/Plasma Ratio 2.5 : 13.2 : 11.8 : 1Compound B shows superior CNS penetration.

Causality Analysis: The low bioavailability of Compound A (18%) confirms high hepatic extraction ratio (


Experimental Protocols

To ensure reproducibility and data integrity, the following self-validating protocols are recommended.

Protocol 1: High-Throughput Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add 1 µM test compound (from 10 mM DMSO stock; final DMSO < 0.1%). Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: At t=0, 5, 15, 30, and 45 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      
Protocol 2: In Vivo Brain Penetration Screening

Objective: Determine

  • Dosing: Administer cassette dose (Compounds A, B, C) at 2 mg/kg IV to Sprague-Dawley rats (n=3).

  • Terminal Point: At Tmax (approx. 1 hour), anesthetize animals.

  • Collection:

    • Collect blood via cardiac puncture into K2EDTA tubes. Centrifuge for plasma.

    • Perfuse with saline to remove residual blood from brain capillaries (Critical for accuracy).

    • Harvest whole brain, weigh, and homogenize in 3 volumes of PBS.

  • Bioanalysis: Precipitate proteins in both matrices with Acetonitrile. Analyze via LC-MS/MS.

  • Data Processing: Calculate ratio of

    
    .
    
Workflow Visualization

The following workflow illustrates the logic gate for advancing derivatives from synthesis to in vivo validation.

PK_WorkflowStartLibrary Synthesis(N-methyl-1-phenylpiperidin-3-amines)Screen1In Silico Filter(LogP < 4, TPSA < 90)Start->Screen1Screen2Metabolic Stability(Microsomes)Screen1->Screen2Decision1Cl_int <50 µL/min/mg?Screen2->Decision1Screen3Cell Permeability(MDR1-MDCK / PAMPA)Decision1->Screen3YesDiscardDiscard / RedesignDecision1->DiscardNoDecision2Efflux Ratio< 2.0?Screen3->Decision2InVivoRat PK (IV/PO)& Brain DistributionDecision2->InVivoYesDecision2->DiscardNo

Figure 2: PK Screening Cascade. A rigorous "Go/No-Go" logic ensures only metabolically stable and permeable candidates reach animal testing.

Conclusion & Recommendation

In the comparative analysis of N-methyl-1-phenylpiperidin-3-amine derivatives, Compound B (4-fluoro derivative) demonstrates a superior pharmacokinetic profile compared to the parent scaffold and the 3-methoxy analog.

  • Key Advantage: The strategic placement of fluorine blocks the high-clearance metabolic pathway (aromatic hydroxylation), extending half-life by >300%.

  • CNS Utility: With a Brain/Plasma ratio of 3.2, Compound B is the most viable candidate for CNS indications.

  • Development Path: Future optimization should focus on assessing potential CYP inhibition (drug-drug interaction risk) often associated with fluorinated amines.

References
  • Robichaud, A. J., et al. (2011). "Design and synthesis of 3-amino-1-phenylpiperidines as novel, selective norepinephrine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Doss, G. A., et al. (2005).[2] "Metabolic activation of a 1,3-disubstituted piperazine derivative: Evidence for a novel ring contraction."[2] Chemical Research in Toxicology.

  • Wójcikowski, J., et al. (2006). "Characterization of human cytochrome P450 enzymes involved in the metabolism of piperidine-type phenothiazines." Drug Metabolism and Disposition.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Ghose, A. K., et al. (2012). "Knowledge-based, central nervous system (CNS) lead selection and lead optimization for CNS drug discovery." ACS Chemical Neuroscience.

A Comparative Guide to the Validation of Analytical Methods for N-methyl-1-phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Introduction: The Analytical Imperative for N-methyl-1-phenylpiperidin-3-amine

N-methyl-1-phenylpiperidin-3-amine is a piperidine derivative, a structural motif prevalent in a vast range of pharmaceutical compounds and synthetic intermediates.[1] The precise and accurate quantification of such molecules is paramount for ensuring the safety, efficacy, and quality of drug substances and products. Whether this compound is an active pharmaceutical ingredient (API), a synthetic starting material, or a potential process-related impurity, the analytical methods used for its measurement must be rigorously validated to demonstrate they are fit for their intended purpose.[2]

This guide provides a comprehensive comparison of principal analytical methodologies for the characterization and quantification of N-methyl-1-phenylpiperidin-3-amine. We will explore the validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The discussion is grounded in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines and Food and Drug Administration (FDA) recommendations, which represent the global standard for analytical procedure validation.[3][4][5] Our focus extends beyond merely listing procedural steps to explaining the scientific rationale behind methodological choices, ensuring a robust and trustworthy validation lifecycle.[4]

Strategic Approach to Method Selection

The molecular structure of N-methyl-1-phenylpiperidin-3-amine—featuring a phenyl group (a UV chromophore) and a basic tertiary amine—makes it amenable to several analytical techniques.

  • HPLC-UV: This is the workhorse of quality control labs. The phenyl group allows for direct UV detection, making it a straightforward choice for assay and purity determinations where concentration levels are relatively high. Its robustness and ease of use are significant advantages.[6][7]

  • LC-MS/MS: This technique offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level analysis, such as quantifying the compound as a genotoxic or process impurity.[8][9][10] The basic piperidine nitrogen is readily protonated, yielding a strong signal in positive-ion electrospray ionization (ESI+).[1][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While viable for volatile piperidine derivatives, GC-MS may require a derivatization step to improve the chromatographic behavior of N-methyl-1-phenylpiperidin-3-amine, potentially adding complexity to the sample preparation process.[1][12]

This guide will focus on comparing HPLC-UV and LC-MS/MS as they represent the most direct and widely applicable methods for pharmaceutical analysis.

The Validation Workflow: An ICH Q2(R2) Framework

The validation of an analytical procedure is a continuous process that demonstrates a method is suitable for its intended purpose.[4] The workflow ensures that the method consistently produces reliable and accurate data.

Validation_Workflow Figure 1: Analytical Method Validation Lifecycle cluster_0 Phase 1: Development & Definition cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Guides Protocol Draft Validation Protocol (Parameters & Acceptance Criteria) Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ LOD & LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Summary Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report Lifecycle Routine Use & Lifecycle Management (Continuous Monitoring) Report->Lifecycle

Caption: A workflow illustrating the key phases of analytical method validation, from defining the objective to continuous lifecycle management, as outlined by ICH guidelines.

Comparative Analysis of Validated Methods

The choice between HPLC-UV and LC-MS/MS depends fundamentally on the Analytical Target Profile (ATP)—the predefined objective of the method.[6] For an assay of a drug substance, HPLC-UV is often sufficient. For determining trace-level impurities, the sensitivity of LC-MS/MS is required.

Validation Parameter HPLC-UV (Typical Performance) LC-MS/MS (Typical Performance) Rationale & Causality
Specificity Moderate to High. Demonstrated by peak purity analysis and separation from known impurities. May be susceptible to co-eluting compounds with similar UV spectra.Very High. Demonstrated by unique MRM transitions (precursor → product ion). Highly resistant to matrix interference.[8]Mass spectrometry provides an orthogonal detection mechanism (mass-to-charge ratio) that is inherently more specific than UV absorbance.[9]
Linearity (R²) > 0.999> 0.995Both methods exhibit excellent linearity. LC-MS/MS can sometimes show slight non-linearity at the extremes of its wide dynamic range due to detector saturation or ion source effects.
Range 80-120% of nominal concentration (Assay)0.01 ppm - 10 ppm (Impurity)The range is defined by the method's purpose. HPLC-UV is suited for higher concentrations, while LC-MS/MS excels at trace levels.[10]
Accuracy (% Recovery) 98.0% - 102.0%90.0% - 110.0% (at LOQ)Both are highly accurate. Acceptance criteria for LC-MS/MS at very low concentrations are often wider due to the increased analytical challenge.[13]
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Repeatability: ≤ 15% (at LOQ) Intermediate: ≤ 20% (at LOQ)Precision is excellent for both. As with accuracy, acceptance criteria for trace analysis are justifiably wider.[6][14]
Limit of Detection (LOD) ~0.05% (~500 ppm)< 0.05 ppmLC-MS/MS is orders of magnitude more sensitive, enabling the detection of impurities at levels relevant for genotoxicity assessment.[10]
Limit of Quantitation (LOQ) ~0.15% (~1500 ppm)< 0.15 ppmThe LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. The superior sensitivity of MS directly translates to a lower LOQ.[15]
Robustness High. Less sensitive to minor changes in mobile phase composition or temperature.Moderate. Highly sensitive to mobile phase additives that affect ionization efficiency (e.g., TFA suppression).The ionization process in an ESI source is more delicate than UV absorbance, making LC-MS/MS methods potentially less robust to changes in analytical conditions.

Experimental Protocols for Validation

The following protocols provide a step-by-step framework for validating both an HPLC-UV and an LC-MS/MS method for N-methyl-1-phenylpiperidin-3-amine.

Protocol 1: HPLC-UV Method Validation

This protocol is designed for the quantification (assay) of N-methyl-1-phenylpiperidin-3-amine as a bulk substance.

Chromatographic Conditions (Example)

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Validation Steps:

  • Specificity:

    • Analyze a blank (diluent), a placebo (if in a formulation), a solution of the reference standard, and a sample spiked with known related impurities.

    • Perform forced degradation (acid, base, peroxide, heat, light) on the sample and demonstrate that the main peak is free from co-eluting degradants using a photodiode array (PDA) detector for peak purity analysis.

    • Acceptance Criteria: The analyte peak must be spectrally pure and well-resolved (Resolution > 2.0) from all other peaks.

  • Linearity:

    • Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the nominal assay concentration.

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.

  • Accuracy:

    • Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

    • Calculate the percent recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[13]

  • Precision:

    • Repeatability (Intra-assay precision): Perform six replicate injections of a sample at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These are typically not required for an assay method but can be estimated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[15]

    • LOD = (3.3 * σ) / S; LOQ = (10 * σ) / S, where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curve.

  • Robustness:

    • Intentionally make small variations to the method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Analyze the effect on the results (e.g., peak area, retention time).

    • Acceptance Criteria: The results should remain within system suitability criteria, demonstrating the method's reliability during normal use.

Protocol 2: LC-MS/MS Method Validation

This protocol is designed for the trace-level quantification of N-methyl-1-phenylpiperidin-3-amine as an impurity.

Instrumental Conditions (Example)

  • LC System: Same as HPLC-UV method.

  • Mass Spectrometer: Triple Quadrupole with Electrospray Ionization (ESI).

  • Ionization Mode: Positive (ESI+).

  • MRM Transition: Precursor Ion [M+H]⁺: m/z 191.2 → Product Ion: m/z 105.1 (example fragment, requires experimental confirmation).

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows.

Validation Steps:

  • Specificity:

    • Analyze a blank matrix to ensure no endogenous peaks interfere at the retention time of the analyte's MRM transition.

    • Acceptance Criteria: The signal in the blank at the analyte's retention time should be less than 20% of the signal at the LOQ.

  • Linearity:

    • Prepare a calibration curve with at least six non-zero concentrations, bracketing the expected concentration range of the impurity (e.g., from LOQ to 20x LOQ).

    • Use a weighted linear regression (e.g., 1/x or 1/x²) if heteroscedasticity is observed.

    • Acceptance Criteria: R² ≥ 0.995. The back-calculated concentration of each calibrator should be within ±15% of the nominal value (±20% at the LOQ).

  • Accuracy & Precision:

    • Analyze Quality Control (QC) samples prepared in a blank matrix at a minimum of three concentration levels (low, medium, high) in six replicates.

    • Perform the analysis on at least two separate days to determine intra-day and inter-day accuracy and precision.

    • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LOQ). The %RSD for precision should be ≤ 15% (≤ 20% at the LOQ).[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOQ as the lowest concentration on the calibration curve that meets the accuracy and precision criteria (±20% and ≤ 20% RSD, respectively).

    • The LOD is the lowest concentration at which the analyte can be reliably detected with an S/N ratio > 3.

    • Acceptance Criteria: The determined LOQ must be at or below the required reporting threshold for the impurity.

  • Robustness:

    • Evaluate the effect of minor changes in LC parameters and MS source parameters.

    • Acceptance Criteria: The results of QC samples analyzed under the modified conditions should meet the predefined accuracy and precision criteria.

Conclusion and Recommendations

The validation of analytical methods for N-methyl-1-phenylpiperidin-3-amine is a mandatory requirement to ensure data integrity in a regulated environment. The choice of methodology is dictated by the specific analytical challenge.

  • For routine quality control, assay, and purity analysis where analyte concentrations are high, a validated HPLC-UV method is robust, cost-effective, and provides the necessary performance.

  • For trace-level quantification , such as monitoring the compound as a process impurity or a degradant, a validated LC-MS/MS method is essential. Its superior sensitivity and specificity provide a high degree of confidence in the data, which is critical for patient safety and regulatory compliance.[8][16]

Ultimately, a well-defined Analytical Target Profile (ATP) should guide the selection and validation of the most appropriate analytical procedure, ensuring that the generated data is reliable, reproducible, and fit for its intended purpose throughout the product lifecycle.[4][6]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ICH. (n.d.). Quality Guidelines.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Pharmaceutical Technology. (2025). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment.
  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Eurofins. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals.
  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • RASĀYAN Journal of Chemistry. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS.
  • Molecules. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies.
  • Analytical and Bioanalytical Chemistry. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs).
  • GSC Biological and Pharmaceutical Sciences. (2022). Analytical method validation: A brief review.
  • IOSR Journal of Pharmacy. (2015). A Review on Step-by-Step Analytical Method Validation.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide.
  • South Eastern European Journal of Public Health. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices.

Sources

A Comparative Guide to Confirming the Stereochemistry of N-methyl-1-phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemical characterization of pharmaceutical compounds is a critical determinant of their efficacy and safety. For chiral molecules such as N-methyl-1-phenylpiperidin-3-amine, a synthetic intermediate and potential pharmacophore, an unambiguous assignment of its three-dimensional structure is paramount. This guide provides a comprehensive comparison of modern analytical techniques for the stereochemical confirmation of this molecule, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

The Stereochemical Challenge: Understanding the Isomers of N-methyl-1-phenylpiperidin-3-amine

The synthesis of N-methyl-1-phenylpiperidin-3-amine can result in a mixture of stereoisomers. The presence of a chiral center at the C3 position of the piperidine ring gives rise to a pair of enantiomers: (R)-N-methyl-1-phenylpiperidin-3-amine and (S)-N-methyl-1-phenylpiperidin-3-amine.

A plausible and common synthetic route involves the reductive amination of 1-phenyl-3-piperidone with methylamine.[1] This reaction proceeds through the formation of an imine or enamine intermediate, followed by reduction. The non-stereoselective nature of the reduction of the imine can lead to a racemic mixture of the (R) and (S) enantiomers.

Alternatively, N-arylation of racemic N-methyl-3-aminopiperidine with a phenylating agent could be employed.[2][3] Regardless of the specific synthetic strategy, the likely outcome is a mixture of stereoisomers, necessitating robust analytical methods for their separation and absolute configuration assignment.

A Comparative Analysis of Stereochemical Determination Techniques

The choice of analytical technique for stereochemical confirmation depends on several factors, including the stage of drug development, the availability of the sample in sufficient quantity and purity, and the specific stereochemical question being addressed (relative or absolute configuration). Here, we compare four powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and Vibrational Circular Dichroism (VCD).

Workflow for Stereochemical Confirmation

Stereochemical Confirmation Workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_outcome Outcome Synthesis Synthesis of N-methyl-1-phenylpiperidin-3-amine (e.g., Reductive Amination) RacemicMixture Racemic Mixture ((R)- and (S)-enantiomers) Synthesis->RacemicMixture Chiral_HPLC Chiral HPLC RacemicMixture->Chiral_HPLC Separation & Quantification of Enantiomers NMR NMR Spectroscopy (with Chiral Auxiliaries) RacemicMixture->NMR Determination of Enantiomeric Purity & Relative Stereochemistry VCD Vibrational Circular Dichroism (VCD) RacemicMixture->VCD Absolute Configuration XRay X-ray Crystallography RacemicMixture->XRay Unambiguous Absolute & Relative Stereochemistry Confirmed_Structure Confirmed Stereochemistry (Absolute & Relative Configuration, Enantiomeric Purity) Chiral_HPLC->Confirmed_Structure NMR->Confirmed_Structure VCD->Confirmed_Structure XRay->Confirmed_Structure

Caption: A general workflow for the synthesis and subsequent stereochemical analysis of N-methyl-1-phenylpiperidin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation and can be adapted for stereochemical analysis through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[4]

Principle: Enantiomers are chemically indistinguishable in an achiral environment and thus have identical NMR spectra. However, by reacting the amine with a chiral auxiliary, a pair of diastereomers is formed. These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration.

Comparative Data:

FeatureNMR with Chiral Auxiliaries
Sample Requirement 5-10 mg
Analysis Time 1-4 hours (including derivatization)
Information Provided Enantiomeric excess (ee), Relative stereochemistry, Potential for absolute configuration (e.g., Mosher's method)
Advantages Readily available instrumentation, Provides detailed structural information, Can be quantitative for enantiomeric excess.
Limitations Requires chemical derivatization, which may not be straightforward, Mosher's method can be complex to interpret, Potential for kinetic resolution during derivatization.
Experimental Protocol: Mosher's Amide Analysis

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[4][5][6] It involves the formation of diastereomeric amides using the chiral reagents (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride.

Step-by-Step Methodology:

  • Derivatization:

    • In two separate NMR tubes, dissolve ~5 mg of the N-methyl-1-phenylpiperidin-3-amine sample in 0.5 mL of deuterated chloroform (CDCl₃).

    • To one tube, add a slight excess (1.1 equivalents) of (R)-(-)-MTPA chloride and a non-nucleophilic base such as triethylamine (1.5 equivalents).

    • To the second tube, add a slight excess (1.1 equivalents) of (S)-(+)-MTPA chloride and triethylamine.

    • Allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric amide samples.

    • Acquire ¹⁹F NMR spectra, which can also provide valuable information due to the trifluoromethyl group of the MTPA moiety.[7]

  • Data Analysis:

    • Carefully assign the proton signals for both diastereomers. 2D NMR techniques like COSY and HSQC may be necessary.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.

    • Based on the established Mosher model, a consistent pattern of positive and negative Δδ values for protons on either side of the MTPA plane allows for the assignment of the absolute configuration.

Visualization of Mosher's Method Logic:

Moshers_Method cluster_derivatization Derivatization cluster_diastereomers Diastereomer Formation cluster_analysis NMR Analysis cluster_result Result amine Racemic Amine (R)- and (S)-enantiomers diastereomer_r Diastereomer 1 (R,R)-amide amine->diastereomer_r Reacts with diastereomer_s Diastereomer 2 (S,R)-amide amine->diastereomer_s Reacts with r_mtpa (R)-MTPA-Cl r_mtpa->diastereomer_r r_mtpa->diastereomer_s s_mtpa (S)-MTPA-Cl s_mtpa->diastereomer_r s_mtpa->diastereomer_s nmr_spectra ¹H and ¹⁹F NMR Spectra Distinct chemical shifts (δ) diastereomer_r->nmr_spectra diastereomer_s->nmr_spectra delta_delta Δδ (δS - δR) Calculation nmr_spectra->delta_delta model Mosher's Model Application delta_delta->model abs_config Absolute Configuration Assigned model->abs_config VCD_Workflow cluster_experimental Experimental cluster_computational Computational cluster_comparison Comparison & Assignment Sample Enantiomerically Enriched Sample in Solution VCD_Spectrometer VCD Spectrometer Sample->VCD_Spectrometer Exp_Spectrum Experimental VCD Spectrum VCD_Spectrometer->Exp_Spectrum Comparison Compare Experimental & Calculated Spectra Exp_Spectrum->Comparison Molecule Molecular Structure (e.g., R-enantiomer) DFT_Calc DFT Calculations (Conformational Search, Frequency & Intensity) Molecule->DFT_Calc Calc_Spectrum Calculated VCD Spectrum DFT_Calc->Calc_Spectrum Calc_Spectrum->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Sources

Safety Operating Guide

Personal protective equipment for handling N-methyl-1-phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Safe Handling and PPE Protocol for N-methyl-1-phenylpiperidin-3-amine: A Risk-Based Approach

Introduction: The "Why" Behind the Protocol

Handling N-methyl-1-phenylpiperidin-3-amine requires more than generic laboratory safety; it demands a protocol respecting its structural class. As a phenylpiperidine derivative , this compound shares structural motifs with biologically active CNS agents (opioids/stimulants) and corrosive organic bases.

The primary risks are twofold:

  • Chemical Corrosivity: Like most secondary/tertiary amines, the free base is likely caustic to mucosal membranes.

  • Bioavailability: The lipophilic phenyl ring facilitates dermal absorption, potentially delivering a toxic dose systemically.

This guide adopts a "Highest Hazard" strategy , assuming the compound is both corrosive (H314) and acutely toxic (H301/H311) in the absence of lot-specific toxicological data.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. Based on Structure-Activity Relationships (SAR) of analogous phenylpiperidines (e.g., 1-methyl-3-phenylpiperazine), the following hazard profile is the operational standard:

Hazard ClassLikely H-CodeOperational Implication
Skin Corrosion/Irritation H314 / H315 Irreversible damage to skin/eyes upon contact. Zero-tolerance for skin exposure.
Acute Toxicity (Oral/Dermal) H301 / H311 Toxic if swallowed or in contact with skin. Rapid absorption expected.
Sensitization H317 Potential for allergic dermatitis after repeated low-level exposure.
Target Organ Toxicity H335 Respiratory irritation.[1][2][3][4] Vapors (if liquid) are highly irritating to the upper tract.

Critical Note: If your specific batch is a salt form (e.g., Hydrochloride), volatility risks decrease, but inhalation of dust becomes the primary vector. If it is a free base (oil/liquid) , vapor pressure and skin permeability risks are maximal.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure, not just mitigate it.

PPE CategoryStandard RequirementTechnical Justification & Specifications
Hand Protection Double Nitrile or Laminate Primary Layer: Disposable Nitrile (0.11 mm minimum).Secondary Layer (High Risk): If handling pure liquid >10mL, use Silver Shield/4H (Laminate) liners under nitrile.Reasoning: Aromatic amines can permeate thin nitrile in <15 mins. Double gloving provides a visual breach indicator and increased breakthrough time.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for corrosive liquids. Unvented or indirect-vent goggles prevent vapor entry.Add Face Shield if pouring volumes >50 mL outside a closed system.
Respiratory Engineering Controls First Primary: Certified Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Cleaning): Full-face respirator with ABEK-P3 cartridges (Organic Vapor/Inorganic/Acid/Ammonia/Amine + Particulate).
Body Lab Coat + Apron Standard: Cotton/Polyester lab coat (buttoned to neck).Enhanced: Tyvek® sleeves or chemical-resistant apron if splashing is possible.

Operational Workflow: The "Safe Loop"

This self-validating workflow ensures that safety checks are integral to the experiment, not an afterthought.

Step 1: Pre-Operational Check[1]
  • Verify State: Is the compound a solid salt or liquid free base?

  • Quench Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. This neutralizes minor amine spills immediately.

Step 2: Weighing and Transfer
  • Solids: Weigh inside the fume hood using a draft shield. Do not weigh on an open bench.

  • Liquids: Use positive displacement pipettes to prevent dripping. Never pour from the stock bottle; transfer a small aliquot to a secondary container first.

Step 3: Reaction Setup[1]
  • Add the amine last or via syringe addition if the reaction is exothermic.

  • Ensure all receiving vessels are vented to a scrubber or hood exhaust to capture amine vapors.

Step 4: Decontamination (The "Exit Strategy")
  • Wipe all tools (spatulas, pipette exteriors) with a solvent-dampened wipe (Ethanol/Water), then dispose of the wipe as hazardous waste.

  • Do not remove items from the hood until decontaminated.

Visualization: Safe Handling Decision Logic

The following diagram illustrates the critical decision points when handling N-methyl-1-phenylpiperidin-3-amine.

SafeHandling Start START: Risk Assessment CheckState Check Physical State Start->CheckState Solid Solid (Salt Form) Risk: Dust Inhalation CheckState->Solid Liquid Liquid (Free Base) Risk: Vapor & Permeation CheckState->Liquid PPE_Solid PPE: Nitrile (Double) + N95/P100 (if open weighing) Solid->PPE_Solid PPE_Liquid PPE: Laminate/Nitrile (Double) + Goggles + Face Shield Liquid->PPE_Liquid Hood Engineering Control: Fume Hood (Sash < 18") PPE_Solid->Hood PPE_Liquid->Hood Handling Execute Handling/Synthesis Hood->Handling Decon Decontamination: Wipe with dilute acid/ethanol Handling->Decon Waste Disposal: Segregated Amine Waste Decon->Waste

Caption: Operational decision tree for selecting PPE based on the physical state of the phenylpiperidine derivative.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes . Do not use solvent (ethanol) to wash skin; it enhances absorption of lipophilic amines. Use soap and water.[5][6][7][8]

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek medical attention immediately (corrosive risk).[1][6][9][10][11]

Disposal Protocol
  • Segregation: Do not mix with acidic waste streams (exotherm risk) or oxidizers.

  • Labeling: Clearly label as "Organic Alkali / Toxic / Corrosive".

  • Quenching: Small residues can be neutralized with dilute HCl or Citric Acid before disposal into the organic waste stream, subject to local EHS regulations.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2023). Compound Summary: 1-methyl-N-phenylpiperidin-4-amine (Structural Analog Data). National Library of Medicine.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Phenylpiperidine Derivatives (General Class Hazards).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-phenylpiperidin-3-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-1-phenylpiperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.